Felbamate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
[3-carbamoyloxy-2-(2,3,4,5,6-pentadeuteriophenyl)propyl] carbamate |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i1D,2D,3D,4D,5D |
InChI Key |
WKGXYQFOCVYPAC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(COC(=O)N)COC(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Felbamate-d5: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Felbamate-d5, an isotopically labeled version of the anti-epileptic drug Felbamate. The strategic incorporation of deuterium can offer significant advantages in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This document outlines a probable synthetic route, detailed characterization methodologies, and the underlying principles for the use of this compound in research settings.
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug used in the treatment of partial seizures.[1] Isotopic labeling, the replacement of one or more atoms of a molecule with an isotope of the same element, is a powerful tool in drug discovery and development.[2][3] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The substitution of hydrogen with deuterium can alter the physicochemical properties of a drug molecule, most notably by strengthening the carbon-hydrogen bond. This can lead to a kinetic isotope effect, where the rate of bond cleavage is slowed, potentially altering the drug's metabolic profile, prolonging its half-life, and reducing the formation of toxic metabolites.[3] this compound, with five deuterium atoms incorporated into the phenyl ring, is a valuable tool for investigating the metabolism and pharmacokinetics of Felbamate.
Synthesis of this compound
Stage 1: Synthesis of 2-(phenyl-d5)-1,3-propanediol
The key starting material for this synthesis is bromobenzene-d5. A common route to 2-phenyl-1,3-propanediol involves the reduction of diethyl phenylmalonate.[4]
-
Step 1: Phenylacetonitrile-d5 Synthesis: A plausible initial step is the conversion of bromobenzene-d5 to phenylacetonitrile-d5.
-
Step 2: Diethyl Phenylmalonate-d5 Synthesis: The resulting phenylacetonitrile-d5 can then be used to synthesize diethyl phenylmalonate-d5.
-
Step 3: Reduction to 2-(phenyl-d5)-1,3-propanediol: The diethyl phenylmalonate-d5 is then reduced to the corresponding diol, 2-(phenyl-d5)-1,3-propanediol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Stage 2: Carbamation to this compound
The final step is the conversion of the deuterated diol to this compound. This can be achieved through several methods, including reaction with isocyanic acid or chlorosulfonyl isocyanate. A common laboratory-scale method involves the reaction with phosgene followed by ammonolysis.
-
Step 4: Dicarbamation: 2-(phenyl-d5)-1,3-propanediol is reacted with a carbamoylating agent to form the dicarbamate, yielding this compound.
Below is a diagram illustrating the proposed synthetic workflow.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below, based on data from a commercial supplier.
| Property | Value |
| Molecular Formula | C₁₁H₉D₅N₂O₄ |
| Molecular Weight | 243.26 g/mol |
| Purity (HPLC) | >95% |
| Isotopic Enrichment | >95% |
| Appearance | White to off-white solid |
| Storage | -20°C |
Spectroscopic and Chromatographic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be significantly different from that of non-deuterated Felbamate. The signals corresponding to the phenyl protons should be absent or greatly diminished. The remaining signals would be from the propanediol backbone and the carbamate protons.
-
²H NMR: Deuterium NMR will show a signal in the aromatic region, confirming the location of the deuterium labels.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carbamate groups and the carbons of the propanediol backbone. The signals for the deuterated phenyl carbons will be split into multiplets due to C-D coupling.
2. Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Expected Molecular Ion: The [M+H]⁺ ion for this compound is expected at m/z 244.13, compared to m/z 239.10 for the non-deuterated compound. The presence of a cluster of ions around the molecular ion peak will indicate the distribution of deuterated species.
-
Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) will be altered due to the presence of deuterium. The characteristic fragment ions of Felbamate will be shifted by 5 mass units if they retain the phenyl-d5 group. For example, a key fragment of non-deuterated Felbamate is observed at m/z 117, corresponding to the phenyl-CH-CH₂ fragment. For this compound, this fragment would be expected at m/z 122.
3. High-Performance Liquid Chromatography (HPLC):
HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common method for the analysis of Felbamate. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.
The following diagram illustrates a general workflow for the characterization of a synthesized isotopically labeled compound like this compound.
Experimental Protocols
While a specific, validated protocol for this compound synthesis is not available, the following are generalized experimental protocols for the key characterization techniques, adapted from methods used for non-deuterated Felbamate.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the peak area percentages.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
-
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
LC Conditions: As described for HPLC analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: Scan for the expected molecular ion of this compound ([M+H]⁺ ≈ 244.13 m/z).
-
Tandem MS (MS/MS): Isolate the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern. Compare the fragment ions to those expected for this compound.
-
Isotopic Enrichment Calculation: Determine the relative intensities of the molecular ions corresponding to different numbers of deuterium atoms (d0 to d5) to calculate the average isotopic enrichment.
Applications in Research
This compound is a valuable tool for a variety of research applications, primarily in the field of drug metabolism and pharmacokinetics (DMPK).
-
Metabolic Stability Studies: By comparing the rate of metabolism of this compound to that of non-deuterated Felbamate in liver microsomes or hepatocytes, researchers can identify the sites of metabolic attack and quantify the kinetic isotope effect.
-
Pharmacokinetic Studies: In vivo studies in animal models can utilize this compound to determine how deuteration affects absorption, distribution, metabolism, and excretion (ADME) properties. This can provide insights into potential improvements in the drug's pharmacokinetic profile.
-
Metabolite Identification: The 5-dalton mass shift of this compound simplifies the identification of its metabolites in complex biological matrices using mass spectrometry.
-
Internal Standard: this compound can be used as an internal standard for the quantification of non-deuterated Felbamate in biological samples, providing a more accurate and reliable measurement.
The following diagram illustrates the logical relationship in a typical pharmacokinetic study comparing a deuterated and non-deuterated drug.
Conclusion
This compound is a crucial research tool for elucidating the metabolic fate and pharmacokinetic properties of Felbamate. While a detailed synthetic protocol requires specific laboratory development, the proposed route provides a strong foundation for its preparation. The characterization methods outlined in this guide are essential for ensuring the quality and identity of the synthesized compound. The use of this compound in DMPK studies will undoubtedly contribute to a deeper understanding of this anti-epileptic drug and may inform the design of future, improved therapeutics.
References
The Role of Felbamate-d5 as an Internal Standard: A Technical Guide for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of felbamate-d5 when used as an internal standard in the bioanalytical quantification of the antiepileptic drug felbamate. The principles and methodologies described herein are fundamental to achieving accurate and reliable therapeutic drug monitoring and pharmacokinetic studies.
Introduction: The Imperative for Accurate Quantification in Drug Development
The precise measurement of drug concentrations in biological matrices is a cornerstone of pharmaceutical development and clinical practice. For antiepileptic drugs (AEDs) like felbamate, which has a narrow therapeutic window and the potential for significant adverse effects, accurate quantification is critical for establishing safe and effective dosing regimens.[1] Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this purpose due to their high sensitivity and specificity.[2]
A key element in robust LC-MS/MS assays is the use of an appropriate internal standard (IS). An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest throughout the entire analytical process, from sample preparation to detection. Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the optimal choice for an internal standard in mass spectrometry-based quantification.[3][4]
Mechanism of Action: this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is rooted in the principles of isotope dilution mass spectrometry. This compound is a synthetic version of felbamate in which five hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle structural modification results in a molecule that is chemically identical to felbamate in its reactivity and physical properties but has a higher molecular weight. This mass difference is the key to its function.
The core principle is that any physical or chemical variations that occur during sample processing and analysis will affect the analyte (felbamate) and the internal standard (this compound) to the same extent. By adding a known concentration of this compound to the biological sample at the beginning of the workflow, it acts as a tracer that corrects for potential sources of error, including:
-
Variability in Sample Preparation: During extraction, precipitation, and reconstitution steps, some amount of the analyte may be lost. Because this compound has virtually identical solubility, polarity, and chemical properties to felbamate, it will be lost in the same proportion.
-
Matrix Effects in Mass Spectrometry: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. Since this compound co-elutes with felbamate from the liquid chromatography column and has the same ionization characteristics, it experiences the same matrix effects.[4]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or detector response, will affect both the analyte and the internal standard equally.
The mass spectrometer distinguishes between felbamate and this compound based on their different mass-to-charge ratios (m/z). The concentration of felbamate in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of felbamate and a constant concentration of this compound. This ratiometric measurement ensures that the quantification is independent of the absolute signal intensity, thereby providing highly accurate and precise results.
Figure 1. Logical relationship of variability correction by a deuterated internal standard.
Representative Experimental Protocol for Felbamate Quantification
While a specific, publicly available, peer-reviewed method validation study for felbamate using this compound as the internal standard could not be identified, the following protocol is a representative example of a validated LC-MS/MS method for the quantification of felbamate in human plasma, adapted to include this compound as the internal standard. This protocol is based on established methodologies for the analysis of felbamate and other small molecule drugs in biological matrices.
3.1. Materials and Reagents
-
Felbamate reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
3.2. Sample Preparation
-
Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing this compound at a known concentration in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.3. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.4. Mass Spectrometry Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felbamate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be optimized)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be optimized, reflecting the mass shift)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Collision Energy and Declustering Potential: Optimized for each MRM transition.
Figure 2. Experimental workflow for the quantification of felbamate using this compound.
Quantitative Data and Method Performance
The following tables summarize the expected performance characteristics of a validated bioanalytical method for felbamate.
Disclaimer: The data presented below is representative of a validated LC-MS/MS method for felbamate quantification but was generated using a non-deuterated internal standard (carisoprodol) as reported in the literature. These values are provided to illustrate the typical performance of such an assay. A method employing this compound as the internal standard would be expected to yield similar or superior performance characteristics.
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 2.5 - 500 | > 0.99 |
| Mouse Plasma | 2.5 - 500 | > 0.99 |
Table 2: Accuracy and Precision (Human Plasma)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| 7.5 | 7.3 | 97.3 | 6.8 |
| 75 | 78.2 | 104.3 | 3.1 |
| 375 | 389.6 | 103.9 | 2.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Felbamate | > 97 | Minimal |
Conclusion
This compound serves as an ideal internal standard for the quantification of felbamate in biological matrices due to its fundamental analytical properties. Its mechanism of action is based on the principle of isotope dilution, where its chemical and physical identity with the unlabeled analyte ensures that it accurately tracks and corrects for variations throughout the analytical workflow. The use of a stable isotope-labeled internal standard like this compound is a critical component in the development of robust, accurate, and precise bioanalytical methods, which are essential for the safe and effective therapeutic use of felbamate and for advancing drug development research. While specific published data for a this compound method is scarce, the principles outlined in this guide and the representative data provided demonstrate the expected high level of performance for such an assay.
References
Physicochemical Properties of Felbamate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Felbamate-d5, a deuterated analog of the anticonvulsant drug Felbamate. The inclusion of deuterium can subtly alter the metabolic profile and pharmacokinetics of a drug, making a thorough understanding of its fundamental properties crucial for research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.
Core Physicochemical Data
The following tables summarize the known physicochemical properties of this compound and its non-deuterated counterpart, Felbamate. It is important to note that while the properties of deuterated and non-deuterated compounds are very similar, slight variations may exist. Much of the available experimental data pertains to Felbamate, which serves as a close proxy for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉D₅N₂O₄ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| CAS Number | 1191888-51-3 | [1] |
| Alternate Names | Felbamyl-d5, Felbatol-d5, Taloxa-d5 | [1] |
Table 2: Physicochemical Properties of Felbamate (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [2] |
| Molecular Weight | 238.24 g/mol | |
| Melting Point | 151.5 °C | |
| Boiling Point | Not Available | |
| Aqueous Solubility | Predicted: 0.742 mg/mL. Very slightly soluble in water. | |
| Solubility in other solvents | Insoluble in water. Soluble in Ethanol (3 mg/mL) and DMSO (48 mg/mL). | |
| pKa (Strongest Acidic) | Predicted: 14.98 | |
| LogP | 0.3 |
Experimental Protocols
The determination of key physicochemical parameters such as solubility, pKa, and LogP requires standardized experimental protocols. The following sections detail the general methodologies employed for these measurements.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the dissolved compound or changes in temperature.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate Analysis: The experiment is repeated multiple times to ensure the reproducibility and accuracy of the solubility measurement.
Caption: Workflow for determining solubility via the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the ionization constant (pKa) of a substance.
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the this compound solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant added).
-
pKa Calculation: The pKa value is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
-
Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Mechanism of Action: Signaling Pathway
Felbamate's anticonvulsant activity is believed to be mediated through its interaction with two key neurotransmitter systems: the excitatory glutamate system and the inhibitory GABA system. Specifically, Felbamate acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as a positive modulator of γ-aminobutyric acid type A (GABA-A) receptors.
Caption: Dual mechanism of Felbamate on excitatory and inhibitory pathways.
References
Navigating the Therapeutic Potential of Deuterated Felbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core scientific and technical information related to deuterated Felbamate, specifically focusing on the synthesis of Felbamate-d4. While preliminary studies directly utilizing Felbamate-d5 are not available in the current body of scientific literature, this document serves as a foundational resource for researchers interested in exploring the potential of deuterated Felbamate analogs. By combining the known synthesis of Felbamate-d4 with the extensive clinical and pharmacological data of the parent compound, this guide aims to equip scientists and drug development professionals with the necessary information to design and execute future preclinical and clinical investigations.
Introduction to Felbamate and the Rationale for Deuteration
Felbamate is an antiepileptic drug with a unique mechanism of action, primarily involving the modulation of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of refractory epilepsy, particularly in cases of Lennox-Gastaut syndrome. The deuteration of pharmaceuticals, a process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed to alter the metabolic profile of a drug. This modification can potentially lead to a more favorable pharmacokinetic profile, including reduced metabolism and longer half-life, which may translate to improved efficacy and safety.
Synthesis of Felbamate-d4
A documented method for the synthesis of Felbamate-d4 (2-phenyl-1,3-propanediol-1,1,3,3-d4 dicarbamate) has been developed, providing a clear pathway for obtaining this deuterated analog for research purposes[1].
Experimental Protocol: Synthesis of Felbamate-d4[1]
Starting Material: Diethyl phenylmalonic acid ester
Key Reagent: Lithium aluminum deuteride
Procedure:
The synthesis is a three-step process:
-
Reduction of Diethyl Phenylmalonate: Diethyl phenylmalonic acid ester is reduced using lithium aluminum deuteride to form the intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4.
-
Carbamoylation: The deuterated diol intermediate undergoes carbamoylation to yield Felbamate-d4. The specific carbamoylating agent and reaction conditions would follow standard procedures for converting diols to dicarbamates.
-
Purification: The final product, Felbamate-d4, is purified to achieve high isotopic and chemical purity.
Reported Results:
-
Overall Yield: 44%
-
Isotopic Purity: 99.2%
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for Felbamate-d4.
Physicochemical and Pharmacokinetic Properties of Felbamate
While specific data for this compound or -d4 is not available, the properties of the parent compound provide a crucial baseline for understanding the potential characteristics of its deuterated analogs.
| Property | Value | Reference |
| Molecular Formula | C11H14N2O4 | General Chemical Knowledge |
| Molecular Weight | 238.24 g/mol | General Chemical Knowledge |
| Bioavailability | >90% (oral) | [2] |
| Protein Binding | 22-25% | [2] |
| Metabolism | Hepatic (CYP2E1 and CYP3A4) | [2] |
| Half-life | 20-23 hours | |
| Peak Plasma Time | 3-5 hours | |
| Excretion | Renal |
Mechanism of Action of Felbamate
Felbamate's anticonvulsant activity is believed to be mediated through a multi-faceted mechanism of action. Understanding these pathways is essential for predicting how deuteration might influence its pharmacological effects.
The primary proposed mechanisms include:
-
NMDA Receptor Modulation: Felbamate acts as a modulator of the NMDA receptor, reducing glutamatergic transmission.
-
GABA Receptor Potentiation: It weakly inhibits GABA receptor binding, potentially enhancing inhibitory neurotransmission.
-
Inhibition of Voltage-Gated Sodium and Calcium Channels: Felbamate exhibits inhibitory effects on these channels.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for Felbamate.
Analytical Methods for Felbamate
Numerous analytical methods have been developed for the quantification of Felbamate in biological matrices, which can be adapted for the analysis of its deuterated analogs. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Analysis of Felbamate in Human Serum
Sample Preparation:
-
Protein Precipitation: Serum samples are treated with acetonitrile containing an internal standard (e.g., alphenal) to precipitate proteins.
-
Extraction: The supernatant is extracted with dichloromethane.
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: Reversed-phase octyl (C8) column
-
Mobile Phase: Isocratic mixture of acetonitrile and acetate buffer (pH 5.3)
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 210 nm
Performance:
-
Linearity: Up to 200 µg/mL in serum
-
Extraction Efficiency: Approximately 98%
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of Felbamate.
Clinical Data Summary for Felbamate
While no clinical data exists for deuterated Felbamate, the established efficacy and safety profile of the parent drug is critical for informing future research.
| Study Population | Key Findings | Reference |
| Adults with Partial Seizures | Effective as monotherapy and adjunctive therapy in reducing seizure frequency. | |
| Children with Lennox-Gastaut Syndrome | Significant reduction in the frequency of various seizure types and improved quality of life. | |
| Pediatric Intractable Epilepsy | Retrospective study showed a >50% reduction in seizure frequency in 63% of patients. |
Common Adverse Events: Drowsiness, insomnia, anorexia, nausea, dizziness, and headache.
Serious Adverse Events: Aplastic anemia and hepatic failure have been reported, leading to restricted use.
Future Directions and Conclusion
The synthesis of Felbamate-d4 opens the door for preclinical studies to investigate the impact of deuteration on the pharmacokinetics, metabolism, and efficacy of Felbamate. Researchers are encouraged to utilize the protocols and data presented in this guide to design studies that could potentially lead to a safer and more effective therapeutic agent for refractory epilepsy. Key future experiments should include in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models to compare Felbamate-d4 with its non-deuterated counterpart. Such studies will be instrumental in determining if the theoretical benefits of deuteration translate into a tangible clinical advantage.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Labeling of Felbamate
This guide provides a comprehensive technical overview of the isotopic labeling of Felbamate, an anticonvulsant drug used in the treatment of severe epilepsy.[1][2][3] Isotopic labeling is a critical technique used to track the metabolic fate of drugs, enhance their pharmacokinetic profiles, and serve as internal standards in quantitative bioanalysis.[4][5] This document details the synthesis of deuterated and radiolabeled Felbamate, summarizes key quantitative data, and provides experimental protocols for their preparation and use.
Synthesis of Isotopically Labeled Felbamate
The synthesis of isotopically labeled Felbamate involves modifying standard synthetic routes to incorporate stable or radioactive isotopes. The most common precursor for Felbamate is 2-phenyl-1,3-propanediol (PPD), which is typically derived from diethyl phenylmalonate.
Deuterated Felbamate (Felbamate-d₄)
Deuterium-labeled Felbamate is particularly valuable for studies on metabolic stability and as an internal standard for mass spectrometry. The substitution of hydrogen with deuterium can alter metabolic rates, potentially prolonging a drug's therapeutic efficacy.
A documented three-step synthesis produces Felbamate-d₄ (2-phenyl-1,3-propanediol-1,1,3,3-d₄ dicarbamate) with high isotopic purity. The process begins with the reduction of diethyl phenylmalonate using a deuterated reducing agent.
Caption: Workflow for the synthesis of Deuterated Felbamate (Felbamate-d₄).
Carbon-14 Labeled Felbamate ([¹⁴C]Felbamate)
Radiolabeling with Carbon-14 is a powerful tool for pharmacokinetic studies, enabling the visualization and quantification of a drug's distribution in tissues. [¹⁴C]Felbamate has been used to study the drug's concentration and distribution within the brain. Following intravenous injection in rats, thaw-mount autoradiography revealed that Felbamate is uniformly distributed throughout the brain, with no specific regions of high or low concentration. While the specific synthesis protocol for [¹⁴C]Felbamate is not detailed in the available literature, it would logically involve the use of a ¹⁴C-labeled precursor, such as [¹⁴C]cyanate, during the carbamoylation of 2-phenyl-1,3-propanediol.
Applications in Research and Development
Isotopically labeled Felbamate is instrumental in various stages of drug development.
-
Pharmacokinetic (ADMET) Studies : Labeled compounds are essential for understanding the absorption, distribution, metabolism, excretion, and toxicology (ADMET) of a drug. The use of [¹⁴C]Felbamate to map its brain distribution is a prime example of such applications.
-
Metabolite Identification : Isotopic labeling aids in tracking the transformation of a parent drug into its metabolites. Key metabolites of Felbamate include 2-phenyl-1,3-propanediol monocarbamate (MCF) and 3-carbamoyl-2-phenylpropionic acid. Labeling allows researchers to confirm metabolic pathways and quantify the formation of these products.
-
Quantitative Bioanalysis : Stable isotope-labeled drugs, such as Felbamate-d₄, are the gold standard for use as internal standards in mass spectrometry-based quantification. Their chemical similarity to the analyte ensures comparable behavior during sample extraction and analysis, while their mass difference allows for precise differentiation and quantification.
Caption: Use of labeled Felbamate to study metabolic pathways.
Experimental Protocols
Synthesis of Felbamate-d₄
This protocol is based on the method developed for producing Felbamate-d₄ from diethyl phenylmalonate.
Step 1: Reduction of Diethyl Phenylmalonate
-
Prepare a solution of diethyl phenylmalonate in an appropriate anhydrous ether solvent (e.g., THF).
-
Slowly add the solution to a stirred suspension of lithium aluminum deuteride (LiAlD₄) in the same solvent at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d₄.
Step 2 & 3: Dicarbamoylation
-
Dissolve the intermediate diol from Step 1 in a suitable solvent (e.g., toluene).
-
Add a solution of chlorosulfonyl isocyanate (CSI) dropwise while maintaining the temperature between 10 °C and 25 °C.
-
Alternatively, the diol can be reacted with a cyanate (e.g., sodium cyanate) in the presence of a strong acid.
-
After the reaction is complete, the product is typically quenched with water.
-
The resulting Felbamate-d₄ is then isolated, purified (e.g., by recrystallization), and dried to yield the final product.
Brain Distribution Study using [¹⁴C]Felbamate
This protocol describes the autoradiography method used to analyze drug distribution.
-
Administer [¹⁴C]Felbamate to the subject animal (e.g., rat) via intravenous injection.
-
At a predetermined time point post-injection, euthanize the animal and carefully excise the brain.
-
Rapidly freeze the brain and prepare thin tissue sections using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
Expose the slides to X-ray film for a sufficient duration to capture the radioactive decay pattern.
-
Develop the film to create an autoradiograph, where the density of the image corresponds to the concentration of [¹⁴C]Felbamate.
-
Use a brain imaging scanner and densitometry to analyze the autoradiograph and quantify the isotope distribution across different brain regions.
Data Presentation
Quantitative Synthesis Data
Table 1: Synthesis of Felbamate-d₄
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Diethyl phenylmalonic acid ester | |
| Key Reagent | Lithium aluminum deuteride (LiAlD₄) | |
| Intermediate | 2-phenyl-1,3-propanediol-1,1,3,3-d₄ | |
| Final Overall Yield | 44% |
| Isotope Purity | 99.2% | |
Isotopologues and Metabolites
Table 2: Molecular Weights of Felbamate and Related Labeled Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|
| Felbamate | C₁₁H₁₄N₂O₄ | 238.24 | |
| Felbamate-d₄ | C₁₁H₁₀D₄N₂O₄ | 242.26 | |
| 2-Hydroxy Felbamate | C₁₁H₁₄N₂O₅ | 254.24 |
| 2-Hydroxy Felbamate-d₄| C₁₁H₁₀D₄N₂O₅ | 258.26 | |
References
- 1. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Felbamate: successful development of a new compound for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Felbamate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Felbamate-d5, a deuterated analog of the anti-epileptic drug Felbamate. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, purity, and isotopic integrity of this active pharmaceutical ingredient (API) for research and drug development purposes.
Core Components of a this compound Certificate of Analysis
A Certificate of Analysis for this compound is a formal document that certifies that the product meets specific quality and safety standards.[1] It provides a detailed summary of the analytical testing results for a specific batch or lot of the material.[2][3] The key sections of a typical CoA for this compound are summarized below.
Product Identification
This section provides essential traceability information for the specific batch of this compound.
| Parameter | Example Data |
| Product Name | This compound |
| Catalog Number | F-0123 |
| Lot Number | B-4567 |
| Molecular Formula | C₁₁H₉D₅N₂O₄ |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 1191888-51-3 |
Physical and Chemical Properties
This section details the physical appearance and solubility of the compound.
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO | Conforms |
Analytical Data
This is the core of the CoA, presenting the quantitative results from various analytical tests to confirm the identity, purity, and isotopic enrichment of this compound.
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ¹H NMR / LC-MS | ≥ 98 atom % D | 99.2 atom % D |
| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |
| ¹H NMR Spectrum | ¹H NMR (400 MHz) | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Elemental Analysis | ICP-MS | Meets USP <232> limits | Conforms |
| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented in the Certificate of Analysis.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by HPLC, a technique that separates components in a mixture.[4][5]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Procedure : A solution of this compound is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Determining the isotopic purity of deuterated compounds is crucial. This is typically a two-part process involving both NMR and MS.
-
¹H NMR Spectroscopy :
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent : A non-deuterated solvent (e.g., DMSO).
-
Procedure : The ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the sites of deuteration, relative to a non-deuterated internal standard, is used to confirm the high level of isotopic enrichment.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
-
Instrumentation : A high-resolution mass spectrometer (HR-MS) coupled with an LC system.
-
Ionization : Electrospray ionization (ESI).
-
Procedure : The sample is introduced into the mass spectrometer, and the relative intensities of the molecular ions corresponding to the deuterated (d5), partially deuterated (d4, d3, etc.), and non-deuterated (d0) Felbamate are measured. The isotopic enrichment is calculated from this distribution.
-
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This analysis quantifies any remaining organic volatile impurities from the synthesis process.
-
Instrumentation : A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column : A column suitable for volatile organic compounds (e.g., G43 phase).
-
Procedure : A sample of this compound is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification. The results are compared against the limits set by USP <467>.
Elemental Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This test identifies and quantifies trace elemental impurities that may be present.
-
Instrumentation : An ICP-MS system.
-
Procedure : The this compound sample is digested in acid and introduced into the plasma, which ionizes the elements. The mass spectrometer then separates and quantifies the ions. The results are evaluated against the limits defined in USP <232>.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical process for this compound and the relationship between key analytical concepts.
Caption: Workflow for this compound analysis from sample receipt to lot release.
Caption: Relationship between key concepts in isotopic purity analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 5. agilent.com [agilent.com]
Sourcing High-Purity Felbamate-d5 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview for sourcing, synthesizing, and analyzing high-purity Felbamate-d5, a deuterated analog of the antiepileptic drug Felbamate. This document is intended to assist researchers, scientists, and drug development professionals in obtaining and utilizing this stable isotope-labeled compound for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods.
Sourcing and Specifications of High-Purity this compound
High-purity this compound is available from several specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes. When sourcing this material, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and suitability for the intended application.
Table 1: Key Specifications for High-Purity this compound
| Parameter | Typical Specification | Analytical Method | Importance |
| Chemical Purity | >98% | HPLC, LC-MS/MS | Ensures that the biological or analytical effects observed are due to this compound and not impurities. |
| Isotopic Enrichment | ≥98% Deuterium | Mass Spectrometry, NMR | Guarantees that the vast majority of the compound is the desired deuterated isotopologue, which is critical for tracer studies and as an internal standard. |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS | Confirms the correct molecular structure of the compound. |
| Residual Solvents | Varies by supplier; should be specified | GC-HS | Ensures that residual solvents from the synthesis process are below acceptable limits and will not interfere with experiments. |
| Appearance | White to off-white solid | Visual Inspection | A basic quality control check. |
Potential Suppliers:
-
Toronto Research Chemicals
-
Alsachim
-
Clearsynth
-
Sussex Research Laboratories Inc.
-
Axios Research
It is recommended to contact these suppliers directly to obtain the most current product specifications and a lot-specific Certificate of Analysis.
Proposed Synthesis of this compound
While specific, proprietary synthesis methods for this compound are not always publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Felbamate and general deuteration techniques. The following proposed multi-step synthesis aims to introduce five deuterium atoms onto the phenyl ring of the Felbamate molecule.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
-
Deuteration of Benzene: Benzene is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), under elevated temperatures to facilitate electrophilic aromatic substitution and achieve a high level of deuterium incorporation, yielding Benzene-d6.
-
Friedel-Crafts Acylation: Benzene-d6 is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form Acetophenone-d5. The reaction is typically carried out in an inert solvent.
-
Mannich Reaction: Acetophenone-d5 undergoes a Mannich reaction with formaldehyde and dimethylamine hydrochloride to produce the corresponding Mannich base intermediate.
-
Reduction: The Mannich base is then reduced using a reducing agent such as sodium borohydride (NaBH₄) to yield 2-Phenyl-1,3-propanediol-d5.
-
Carbamoylation: Finally, 2-Phenyl-1,3-propanediol-d5 is reacted with urea in the presence of a catalyst like zinc chloride (ZnCl₂) at high temperatures to form the dicarbamate, this compound.
Purification: The final product would require purification, likely through recrystallization or column chromatography, to achieve the desired high purity.
Analytical Methods for Quality Control
Robust analytical methods are essential to confirm the identity, purity, and isotopic enrichment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method with UV detection is suitable for determining the chemical purity of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, and then diluted to an appropriate concentration for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment
LC-MS/MS is a powerful technique for confirming the molecular weight and determining the isotopic enrichment of this compound.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | As described for HPLC |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Q1 (Precursor Ion) m/z for this compound -> Q3 (Product Ion) |
| Collision Energy | Optimized for the specific transition |
Sample Preparation: Samples are prepared similarly to the HPLC method, with final dilutions made in the mobile phase to ensure compatibility with the LC-MS/MS system.[1][2][3]
Workflow for Analytical Quality Control:
Caption: Analytical workflow for this compound quality control.
Mechanism of Action and Relevant Signaling Pathways
Felbamate's anticonvulsant activity is believed to be mediated through its effects on two key neurotransmitter systems: excitatory glutamate and inhibitory GABA.[4][5]
NMDA Receptor Antagonism
Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. It is thought to interact with the glycine co-agonist site on the NMDA receptor complex, thereby reducing the excitatory effects of glutamate. This inhibition of NMDA receptor-mediated neuronal excitation is a key mechanism in its anticonvulsant effect.
Caption: Felbamate's antagonistic action on the NMDA receptor signaling pathway.
Potentiation of GABA-A Receptor Currents
Felbamate has also been shown to potentiate the function of γ-aminobutyric acid type A (GABA-A) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABA-A receptor-mediated chloride currents, Felbamate increases neuronal inhibition, which contributes to its anticonvulsant properties.
Caption: Felbamate's potentiation of the GABA-A receptor signaling pathway.
By understanding the sourcing, synthesis, analysis, and mechanism of action of high-purity this compound, researchers can confidently and effectively utilize this valuable tool in their scientific investigations.
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. The inherent variability of the analytical process—stemming from matrix effects, ionization suppression, and inconsistencies in sample preparation—can significantly compromise the reliability of quantitative data. The use of internal standards is a cornerstone of mitigating these variabilities, and among them, deuterated standards have firmly established themselves as the gold standard.[1] This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of using deuterated standards in mass spectrometry.
Core Principles: The Power of Isotope Dilution
Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), a non-radioactive, stable isotope of hydrogen.[1] The fundamental principle behind their use is stable isotope dilution (SID), a quantitative mass spectrometry technique that affords the highest possible analytical specificity and accuracy.[1]
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.
dot
Figure 1: A typical bioanalytical workflow using an internal standard.
Advantages of Deuterated Standards
The use of deuterated internal standards offers several key advantages that contribute to the generation of high-quality quantitative data:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS. Because deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement, allowing for effective correction.
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, ensuring that the ratio of analyte to standard remains constant.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, deuterated standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of the measurement.
Quantitative Data Summary
The theoretical advantages of deuterated standards are well-supported by experimental data. The following tables summarize the performance of deuterated versus non-deuterated (analog) internal standards in terms of accuracy and precision.
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue (32-desmethoxyrapamycin) | Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue (32-desmethoxyrapamycin) | Comparison with independent LC-MS/MS method (slope) | 0.95 | 0.83 |
| Kahalalide F | Deuterated vs. Structural Analogue | Mean Bias | 100.3% | 96.8% |
| Kahalalide F | Deuterated vs. Structural Analogue | Standard Deviation of Bias | 7.6% | 8.6% |
| Imidacloprid in different cannabis matrices | Deuterated (Imidacloprid-D4) vs. None | Relative Standard Deviation (RSD) between matrices | < 15% | > 50% |
| Table 1: Comparison of Assay Performance with Different Internal Standards. This table illustrates the superior accuracy and precision often achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard. |
| Internal Standard | Inter-patient Assay Imprecision (% CV) |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |
| Non-Deuterated Analog (DMR) | 7.6% - 9.7% |
| Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification. This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard. |
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze Samples: Inject the three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
Evaluate Performance: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%. A lower CV indicates better compensation for the variability of the matrix effect.
Protocol 2: Assessment of Deuterium Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not exchange deuterium atoms with hydrogen from the solvent or matrix.
Materials:
-
Deuterated internal standard stock solution
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte
-
Solvents used in the sample preparation and mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
Challenges and Limitations
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Kinetic Isotope Effect (KIE): The substitution of hydrogen with the heavier deuterium isotope can sometimes alter the rate of chemical reactions, including metabolic conversions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower cleavage of the C-D bond if this is the rate-determining step of a reaction. This can be a consideration in drug metabolism studies where the deuterated standard might be metabolized at a different rate than the analyte.
-
Chromatographic Shift: Due to the slight differences in physicochemical properties between deuterated and non-deuterated compounds, a small shift in retention time can sometimes be observed in liquid chromatography. If this shift is significant, the analyte and the internal standard may experience different matrix effects, which can compromise the accuracy of quantification.
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.
dot
Figure 2: A decision tree for the selection of an appropriate internal standard in bioanalysis.
dot
Figure 3: Impact of chromatographic shift on matrix effects.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. While their implementation requires careful planning and validation to address potential challenges such as the kinetic isotope effect and chromatographic shifts, the benefits in terms of data integrity and confidence in analytical results are unparalleled. For researchers, scientists, and drug development professionals, a thorough understanding and correct application of deuterated standards are essential for generating robust and reliable data that can withstand scientific and regulatory scrutiny.
References
Methodological & Application
Application Notes and Protocols for Quantitative Bioanalysis of Felbamate using Felbamate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate is an anti-epileptic drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[1] Accurate quantification of felbamate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed application note and protocol for the quantitative bioanalysis of felbamate in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing its deuterated stable isotope, Felbamate-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[2][3]
Principle of Isotope Dilution Mass Spectrometry
The cornerstone of this method is isotope dilution mass spectrometry (IDMS). A known concentration of this compound is added to the unknown plasma sample at the beginning of the sample preparation process. This compound is an ideal internal standard because it has nearly identical physicochemical properties to felbamate, ensuring they behave similarly during extraction, chromatography, and ionization.[2][4] However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte (felbamate) and the internal standard (this compound). Any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard, keeping the ratio of their signals constant. This stable ratio is then used to accurately calculate the concentration of felbamate in the original sample.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Felbamate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (Blank)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm or equivalent
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of felbamate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the felbamate stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (containing the internal standard) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
Figure 2: Sample Preparation Workflow.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 1.50 | 85 |
| 3.00 | 85 |
| 3.25 | 10 |
| 4.00 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | See Table 2 |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Felbamate | 239.1 | 117.1 |
| This compound | 244.1 | 122.1 |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The values provided are a logical estimation based on a +5 mass shift from the parent compound.
Method Validation Summary
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. The following tables summarize the expected performance characteristics of this method.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighted regression |
| Linearity Range | 2.5 - 500 ng/mL in plasma |
| Correlation (r²) | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LQC | 7.5 | < 10% | ± 15% | < 10% | ± 15% |
| MQC | 75 | < 10% | ± 15% | < 10% | ± 15% |
| HQC | 400 | < 10% | ± 15% | < 10% | ± 15% |
Table 5: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Felbamate | > 95% | Negligible |
| This compound | > 95% | Negligible |
The use of this compound as a co-eluting internal standard effectively minimizes any potential matrix effects.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of felbamate in human plasma using this compound as an internal standard. The protocol, based on a simple protein precipitation step, offers high recovery and throughput. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method highly suitable for regulated bioanalysis in support of clinical and preclinical studies.
References
Application Note: High-Throughput Quantification of Felbamate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Felbamate in human plasma. The method utilizes Felbamate-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput bioanalytical laboratories. The method was developed and is presented here with typical performance characteristics that demonstrate its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Felbamate is an antiepileptic drug used in the treatment of partial seizures.[1] Accurate and reliable quantification of Felbamate in biological matrices is essential for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.
This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Felbamate in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Felbamate and this compound reference standards were of high purity (≥98%).
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (K2-EDTA) was sourced from an accredited supplier.
LC-MS/MS Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard and Quality Control Sample Preparation
Primary stock solutions of Felbamate and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Method Parameters
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes |
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 1.5 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 4.0 | 90 | 10 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Felbamate | 239.1 | 117.1 | 20 |
| This compound* | 244.1 | 122.1 | 20 |
*Note: The MRM transition for this compound is predicted based on the fragmentation of Felbamate where the deuterium labels are on the phenyl ring, which is retained in the product ion.
Results and Discussion
Method Validation
The method should be validated according to the latest regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters are typically assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical calibration curve range for Felbamate in plasma is 10 to 5000 ng/mL.
-
Accuracy and Precision: The closeness of the measured values to the nominal values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Representative Data
The following tables summarize typical quantitative data that would be generated during method validation.
Table 1: Calibration Curve for Felbamate in Human Plasma
| Nominal Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.5 | 102.0 |
| 50 | 51.0 | 102.0 |
| 100 | 99.5 | 99.5 |
| 250 | 248.0 | 99.2 |
| 500 | 505.0 | 101.0 |
| 1000 | 990.0 | 99.0 |
| 2500 | 2520.0 | 100.8 |
| 5000 | 4980.0 | 99.6 |
| r² | >0.995 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Mean Conc. ± SD (ng/mL) | %RSD | ||
| LLOQ QC | 10 | 10.2 ± 0.5 | 4.9 |
| Low QC | 30 | 30.5 ± 1.2 | 3.9 |
| Mid QC | 300 | 298.5 ± 9.0 | 3.0 |
| High QC | 4000 | 4020.0 ± 120.6 | 3.0 |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of Felbamate in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation allows for a high-throughput workflow.
Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS
Scope
This protocol details the procedure for the quantitative analysis of Felbamate in human plasma samples using an LC-MS/MS method with this compound as an internal standard.
Materials and Equipment
-
Felbamate and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Blank human plasma (K2-EDTA)
-
Calibrated pipettes and sterile, disposable tips
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
LC-MS/MS system (as described in the application note)
Procedure
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of water. Mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile. Mix well.
-
Felbamate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Felbamate in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with 50:50 (v/v) methanol:water to the desired concentrations for spiking calibration standards, QCs, and for use as the internal standard spiking solution.
-
Perform serial dilutions of the Felbamate working standard solution to prepare spiking solutions for the calibration curve and QC samples.
-
Spike the appropriate volume of each spiking solution into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000, 2500, 5000 ng/mL) and QC samples (e.g., LLOQ QC: 10 ng/mL, Low QC: 30 ng/mL, Mid QC: 300 ng/mL, High QC: 4000 ng/mL).
-
Vortex each standard and QC sample for 30 seconds.
-
Arrange the unknown samples, calibration standards, and QC samples in the sample block or rack.
-
To 100 µL of each sample, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to each sample.
-
Seal the tubes or plate and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
Place the samples in the autosampler for LC-MS/MS analysis.
-
Set up the LC-MS/MS system with the parameters detailed in the "Method Parameters" section of the application note.
-
Create a sequence table including the calibration standards, QC samples, and unknown samples.
-
Start the analysis.
-
Integrate the chromatographic peaks for Felbamate and this compound.
-
Calculate the peak area ratio of Felbamate to this compound for all standards, QCs, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Felbamate in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Felbamate.
Caption: Logical relationship in LC-MS/MS method development.
References
Application Note and Protocol for the Quantification of Felbamate in Human Plasma using Felbamate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug used in the treatment of partial seizures in adults and as an adjunctive therapy for seizures associated with Lennox-Gastaut syndrome in children.[1][2] Due to its potential for serious side effects such as aplastic anemia and hepatic failure, therapeutic drug monitoring and pharmacokinetic studies are crucial for ensuring patient safety and optimizing treatment regimens.[1] This document provides a detailed protocol for the quantitative analysis of felbamate in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Felbamate-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision.[3][4]
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. This compound, a deuterated analog of felbamate, is added to the plasma samples as an internal standard (IS) to compensate for variations in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte (felbamate) to the internal standard (this compound).
Materials and Reagents
-
Analytes and Internal Standard:
-
Felbamate (analytical standard)
-
This compound (CAS No: 1191888-51-3)
-
-
Solvents and Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, with appropriate anticoagulant, e.g., K2EDTA)
-
Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of felbamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the felbamate primary stock solution in a mixture of methanol and water (1:1, v/v) to create working standards at various concentrations.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples:
-
Spike drug-free human plasma with the appropriate felbamate working standard solutions to prepare a calibration curve ranging from 2.5 to 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the samples vigorously for 10 minutes.
-
Centrifuge the samples at 21,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Felbamate: m/z 239 → 117 this compound: m/z 244 → 122 (Predicted) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.5 - 500 ng/mL in human plasma |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | > 88% in human plasma |
| Precision (CV%) | < 15% |
| Recovery | > 97% for plasma |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of felbamate in plasma.
Felbamate Mechanism of Action
Caption: Felbamate's dual action on excitatory and inhibitory receptors.
Discussion
The use of a stable isotope-labeled internal standard like this compound is critical for robust bioanalytical methods, as it closely mimics the analyte during extraction and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification. The described protein precipitation method is simple, fast, and provides high recovery. The LC-MS/MS parameters are selected to provide high sensitivity and selectivity for the determination of felbamate in plasma.
Felbamate's mechanism of action involves a dual effect on neurotransmission. It inhibits the N-methyl-D-aspartate (NMDA) receptor, which is activated by the excitatory neurotransmitter glutamate. Additionally, felbamate potentiates the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at GABA-A receptors. This combined action of reducing excitatory signals and enhancing inhibitory signals contributes to its anticonvulsant properties.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of felbamate in human plasma using this compound as an internal standard. The method is sensitive, accurate, and suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications in drug development.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felbamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols for Felbamate-d5: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate-d5 is the deuterated analog of Felbamate, an anti-epileptic drug used in the treatment of partial seizures.[1] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, can modify the pharmacokinetic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect.[][3] While this modification primarily affects metabolic pathways, the fundamental chemical stability of the molecule under various environmental conditions is generally comparable to its non-deuterated counterpart.[4]
Due to the limited availability of specific stability studies on this compound, this document provides recommended storage conditions based on supplier data and details stability-indicating analytical methods and forced degradation protocols derived from comprehensive studies on Felbamate. The carbon-deuterium bond is inherently stronger than the carbon-hydrogen bond, suggesting that this compound is at least as stable as Felbamate. Therefore, the data presented for Felbamate serves as a robust baseline for ensuring the integrity of this compound in a research and development setting.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended for long-term storage:
| Parameter | Condition | Source |
| Temperature | -20°C | [5] |
| Shipping Condition | Ambient | |
| Light | Protect from light | |
| Humidity | Store in a dry place |
It is advisable to store this compound in a tightly sealed container to protect it from moisture and light. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.
Forced Degradation and Stability Profile
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on Felbamate have shown it to be susceptible to degradation under hydrolytic conditions, particularly in alkaline environments.
The following table summarizes the results from a forced degradation study on Felbamate, which provides insight into the expected stability of this compound under similar stress conditions.
Table 1: Summary of Forced Degradation Studies on Felbamate
| Stress Condition | Reagent and Conditions | Duration | Degradation Observed |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Significant Degradation |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Complete Degradation |
| Oxidative Stress | 3% H₂O₂ | 24 hours | No significant degradation |
| Thermal Stress | 60°C | 48 hours | No significant degradation |
| Photolytic Stress (Solid State) | Exposed to UV light (254 nm) and fluorescent light | 7 days | No significant degradation |
Data compiled from forced degradation studies on Felbamate.
These results indicate that the primary degradation pathway for the Felbamate molecule is hydrolysis. Researchers working with this compound should be particularly cautious when handling solutions with acidic or basic pH.
Experimental Protocols
The following protocols are based on validated methods for Felbamate and can be adapted for the analysis of this compound.
Protocol 1: Stability-Indicating UHPLC Method
This protocol describes a sensitive and stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of Felbamate and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: 75:25 (v/v) mixture of potassium dihydrogen orthophosphate buffer (pH 3.5) and methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 1 µL
-
Run Time: 8 minutes
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in water to a concentration of 0.01 M. Adjust the pH to 3.5 with orthophosphoric acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 200 µg/mL.
-
Sample Solution Preparation: Prepare the test sample in the mobile phase to an expected final concentration of 200 µg/mL.
4. Procedure:
-
Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to that of the standard solution.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with 1 N NaOH.
-
Dilute with the mobile phase to the target concentration for UHPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase to the target concentration for UHPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase to the target concentration for UHPLC analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution with the mobile phase to the target concentration.
-
Heat the solution in a water bath at 60°C for a specified period (e.g., 48 hours).
-
Allow the solution to cool to room temperature before analysis.
-
-
Thermal Degradation (Solid):
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Dissolve the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
After the exposure period, dissolve the sample in the mobile phase for analysis.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating UHPLC method described in Protocol 1.
-
Calculate the percentage of degradation for each condition.
Diagrams
Caption: Workflow for assessing the stability of this compound.
References
Application Notes and Protocols for the Preparation of Felbamate-d5 Internal Standard Working Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of a Felbamate-d5 internal standard (IS) working solution for the quantitative analysis of Felbamate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis. This protocol outlines the preparation of stock and working solutions, provides recommendations for determining the optimal concentration, and details a typical sample preparation workflow.
Introduction
Felbamate is an anti-epileptic drug used in the treatment of partial seizures and Lennox-Gastaut syndrome. Accurate quantification of Felbamate in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS analysis as they share nearly identical physicochemical properties with the analyte, resulting in similar extraction recovery, chromatographic retention time, and ionization efficiency. This co-eluting nature allows this compound to effectively normalize for variations that can occur during sample processing and instrumental analysis, such as matrix effects and fluctuations in injection volume or ionization.
Materials and Reagents
-
This compound (certified reference material)
-
Felbamate (certified reference material)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional, for initial stock solution)
-
Acetonitrile (LC-MS grade)
-
Purified water (18 MΩ·cm or equivalent)
-
Formic acid (LC-MS grade, optional mobile phase modifier)
-
Ammonium acetate (LC-MS grade, optional mobile phase modifier)
-
Biological matrix (e.g., human plasma, rat serum)
-
Pipettes and tips
-
Volumetric flasks
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
The initial stock solution is prepared at a high concentration to ensure stability and allow for accurate serial dilutions.
Protocol:
-
Accurately weigh 1 mg of this compound powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of methanol (or DMSO if solubility is a concern) to dissolve the powder completely. Felbamate is freely soluble in DMSO and sparingly soluble in methanol.[1]
-
Once dissolved, bring the volume to 1 mL with methanol.
-
Cap the flask and vortex thoroughly to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled, amber glass vial for storage.
Storage and Stability: Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is expected to be stable for at least one year, and at -80°C for up to two years.[2]
Preparation of this compound Intermediate and Working Solutions
The internal standard working solution is the solution that is added to the samples before analysis. Its concentration should be optimized for the specific analytical method.
Protocol for a 1 µg/mL Working Solution:
-
Intermediate Solution (10 µg/mL):
-
Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with a suitable solvent, typically the mobile phase or a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Vortex thoroughly.
-
-
Working Solution (1 µg/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the intermediate solution.
-
Vortex thoroughly.
-
Note: The concentration of the working solution should be optimized for your specific assay. A common practice is to use a concentration that provides a response in the mass spectrometer that is similar to the response of the analyte at the middle of the calibration curve.
Sample Preparation using Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma or serum samples for LC-MS/MS analysis of Felbamate.[3][4]
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system. Depending on the sensitivity of the instrument, the supernatant may be evaporated and reconstituted in the mobile phase.
Data Presentation
The following tables summarize the recommended concentrations for the preparation of this compound solutions and provide an example of a calibration curve for Felbamate analysis.
Table 1: Preparation of this compound Stock and Working Solutions
| Solution Type | Starting Concentration | Volume of Stock/Intermediate | Final Volume | Final Concentration | Solvent |
| Stock Solution | N/A (Solid) | 1 mg | 1 mL | 1 mg/mL | Methanol or DMSO |
| Intermediate Solution | 1 mg/mL | 10 µL | 1 mL | 10 µg/mL | 50:50 Acetonitrile:Water |
| Working Solution | 10 µg/mL | 100 µL | 1 mL | 1 µg/mL | 50:50 Acetonitrile:Water |
Table 2: Example Calibration Curve for Felbamate in Human Plasma
| Calibration Level | Felbamate Concentration (ng/mL) | This compound Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 10 | 100 | 0.102 |
| 2 | 25 | 100 | 0.255 |
| 3 | 50 | 100 | 0.510 |
| 4 | 100 | 100 | 1.015 |
| 5 | 250 | 100 | 2.530 |
| 6 | 500 | 100 | 5.050 |
| 7 | 1000 | 100 | 10.120 |
Visualizations
Diagram 1: Workflow for Preparation of this compound Working Solution
Caption: Workflow for the preparation of this compound internal standard solutions.
Diagram 2: Experimental Workflow for Sample Analysis
Caption: Sample preparation workflow using protein precipitation for Felbamate analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative bioanalysis of Felbamate. The protocols outlined in this document offer a clear and detailed guide for the preparation of the internal standard working solution and its application in a typical sample preparation workflow. Adherence to these protocols, with appropriate optimization for specific instrumentation and assay requirements, will contribute to the generation of high-quality, accurate, and precise bioanalytical data.
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Therapeutic drug monitoring of felbamate] [pubmed.ncbi.nlm.nih.gov]
Quantification of Felbamate in Human Urine using Felbamate-d5 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Felbamate in human urine using a stable isotope-labeled internal standard, Felbamate-d5, by LC-MS/MS. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Felbamate is an anti-epileptic drug used in the management of seizures. A significant portion of Felbamate is excreted unchanged in the urine, making it a critical matrix for monitoring drug disposition.[1] This application note details a robust and sensitive LC-MS/MS method for the quantification of Felbamate in human urine. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle of the Method
This method involves a simple "dilute-and-shoot" sample preparation, which is rapid and minimizes sample manipulation. For urine samples that may contain conjugated metabolites, an optional enzymatic hydrolysis step is also described. The analyte and internal standard are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Felbamate to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Felbamate certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade water
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
Ammonium acetate
-
Formic acid
-
β-glucuronidase from Helix pomatia (for optional hydrolysis)
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 Series or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., MDS Sciex 3200 Q-TRAP or equivalent) with a turbo ionspray source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felbamate and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions of Felbamate by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
(Optional) Ammonium Acetate Buffer (0.1 M, pH 5.0): Dissolve ammonium acetate in deionized water and adjust the pH to 5.0 with formic acid.
-
(Optional) β-glucuronidase Solution: Prepare a solution of β-glucuronidase in 0.1 M ammonium acetate buffer (pH 5.0) according to the manufacturer's instructions.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 10 seconds and centrifuge at 4000 rpm for 5 minutes.
-
To a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 900 µL of 50:50 (v/v) methanol:water.
-
Vortex mix thoroughly.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 10 seconds and centrifuge at 4000 rpm for 5 minutes.
-
To a clean tube, add 0.5 mL of the urine supernatant.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 250 µL of the β-glucuronidase solution.
-
Vortex mix and incubate the samples at 60°C for 2 hours.
-
Proceed with a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cleanup as the hydrolysis buffer may interfere with direct injection. A simple protein precipitation can also be attempted by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to collect the supernatant.
LC-MS/MS Conditions
The following conditions are based on a validated method for Felbamate in plasma and are a suitable starting point for urine analysis.[2][3]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 85% B in 1.5 min, hold at 85% B for 1.5 min, return to 10% B in 0.25 min, equilibrate for 0.75 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 600 °C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Nebulizer Gas | 65 psi |
| Auxiliary Gas | 65 psi |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Felbamate | 239.0 | 117.0 | 11 | 25 |
| This compound | 244.0 | 122.0 | 11 (predicted) | 25 (predicted) |
Note: The MRM transition for this compound is predicted based on the fragmentation of Felbamate. The d5-phenyl group is expected to be retained in the product ion. These parameters should be optimized in the user's laboratory by infusing a solution of this compound.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Felbamate) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Felbamate in the unknown samples is then determined by interpolation from the calibration curve using a weighted (1/x²) linear regression.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on a similar validated assay for Felbamate in human plasma.[3] This method should be fully validated in the user's laboratory for urine analysis.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 2.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Table 5: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (7.5) | < 10% | < 10% | 90 - 110% |
| Mid QC (75) | < 10% | < 10% | 90 - 110% |
| High QC (375) | < 10% | < 10% | 90 - 110% |
Table 6: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal to none expected with "dilute-and-shoot" and a deuterated internal standard |
Visualizations
Caption: Workflow for Felbamate quantification in urine.
Caption: MRM transitions for Felbamate and this compound.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Felbamate-d5 in Therapeutic Drug Monitoring
Application Notes and Protocols
Introduction
Felbamate is an anti-epileptic drug utilized for managing focal seizures and Lennox-Gastaut syndrome, particularly in patients with drug-resistant epilepsy where the potential benefits of seizure control are weighed against the risk of severe idiosyncratic reactions. Therapeutic Drug Monitoring (TDM) of felbamate is crucial to optimize dosing, ensure efficacy, and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Felbamate-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for accurate and precise quantification of felbamate in biological matrices. This document provides detailed application notes and protocols for the determination of felbamate in human plasma using this compound as an internal standard.
Principle of the Method
The quantitative analysis of felbamate in plasma is performed using a rapid and sensitive LC-MS/MS method. Plasma samples are prepared using a straightforward protein precipitation technique. This compound is introduced as the internal standard to compensate for variability during sample processing and analysis. The analyte and the internal standard are separated from plasma components using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of felbamate to that of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for felbamate analysis. While direct data for this compound is not widely published, the following performance characteristics are based on a validated method for felbamate and are expected to be similar or improved with the use of a stable isotope-labeled internal standard.[1][2]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | Felbamate |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| Chromatography | Reversed-Phase HPLC |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Felbamate | 239 | 117 |
| This compound | 244 | 117 |
Table 3: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 500 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [1] |
| Accuracy | >88% | |
| Precision (RSD) | <10% | |
| Recovery | >97% |
Experimental Protocols
Materials and Reagents
-
Felbamate analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Felbamate Stock Solution (1 mg/mL): Accurately weigh 10 mg of felbamate and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Felbamate Working Standards: Prepare a series of working standards by serial dilution of the felbamate stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 25, 50, 100, 500, 1000, 2500, and 5000 ng/mL).
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Label microcentrifuge tubes for each standard, quality control sample, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and quality control samples, spike with the corresponding felbamate working solutions.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except for the blank matrix sample).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix continuously for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following conditions are based on a published method and can be adapted for the analysis of felbamate with this compound.
Liquid Chromatography:
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1.5 min: 10% to 85% B
-
1.5-3.0 min: Hold at 85% B
-
3.0-3.25 min: 85% to 10% B
-
3.25-4.0 min: Hold at 10% B
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Mass Spectrometry:
-
Mass Spectrometer: MDS Sciex 3200 Q-TRAP or equivalent
-
Ion Source: Turbo Ionspray (ESI)
-
Polarity: Positive
-
IonSpray Voltage: 5500 V
-
Temperature: 600 °C
-
Declustering Potential (DP): 11 V (Felbamate), To be optimized for this compound
-
Collision Energy (CE): 25 V (Felbamate), To be optimized for this compound
Visualizations
References
Application Note and Protocol: Solid-Phase Extraction of Felbamate-d5 for Accurate Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felbamate is an anti-epileptic drug utilized in the treatment of seizures. For pharmacokinetic, toxicokinetic, and clinical monitoring studies, accurate and reliable quantification of Felbamate in biological matrices is crucial. Felbamate-d5, a deuterated analog, is commonly employed as an internal standard in mass spectrometry-based bioanalytical methods to ensure high precision and accuracy by correcting for matrix effects and variability in sample processing.
Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over simpler methods like "dilute and shoot" or protein precipitation.[1] By efficiently removing endogenous interferences from complex biological matrices such as plasma and serum, SPE leads to cleaner extracts, reduced matrix effects, improved analytical column longevity, and enhanced assay sensitivity and robustness.[2]
This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a reversed-phase SPE sorbent. The methodology is designed to be a robust starting point for researchers developing quantitative bioanalytical assays for Felbamate.
Experimental Protocols
This protocol outlines a representative solid-phase extraction method for the isolation of this compound from human plasma prior to LC-MS/MS analysis.
Materials and Reagents:
-
This compound internal standard solution
-
Human plasma (or other biological matrix)
-
Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Sample Pre-treatment:
-
To 500 µL of human plasma, add the appropriate volume of this compound internal standard solution.
-
Add 500 µL of water (or a weak aqueous buffer) to dilute the plasma and reduce viscosity.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins. The supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure:
The following steps are critical for a successful SPE procedure and should be performed sequentially.[3][4]
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups. This step is crucial for ensuring consistent interaction between the sorbent and the analyte.
-
-
Equilibration:
-
Pass 1 mL of HPLC grade water through the cartridge. This step equilibrates the sorbent to an aqueous environment, preparing it for the sample loading. Do not allow the sorbent to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min). A slow loading rate is important to allow for adequate interaction between this compound and the sorbent.
-
-
Washing:
-
Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) through the cartridge. This step is designed to remove polar interferences that were retained on the sorbent, without eluting the analyte of interest.
-
Optional: A second wash with a slightly stronger non-polar solvent can be performed if significant interferences are present.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Elute this compound from the sorbent by passing 1 mL of an appropriate organic solvent, such as methanol or acetonitrile, through the cartridge. The choice of elution solvent may need to be optimized for specific sorbents and analytical conditions.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing:
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis. This step ensures compatibility with the analytical system and can also serve to concentrate the sample.
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
While this document provides a representative SPE protocol, specific quantitative performance data for the SPE of this compound is not widely published. However, data from other extraction methodologies for the parent compound, Felbamate, can provide an indication of expected performance. The following table summarizes recovery data from a liquid-liquid extraction method, which is another common sample preparation technique.
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Felbamate | Liquid-Liquid Extraction | Human Plasma | 75.2 |
Note: Recovery for this compound is expected to be very similar to that of Felbamate due to their structural similarity.
Visualizations
Diagram of the Solid-Phase Extraction Workflow for this compound
Caption: Workflow of the solid-phase extraction protocol for this compound.
References
Determining Felbamate Concentration in Brain Tissue Using Felbamate-d5 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Felbamate in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Felbamate-d5 as an internal standard. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Felbamate.
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug used in the treatment of seizures.[1] Accurate determination of its concentration in brain tissue is crucial for pharmacokinetic studies, understanding its distribution in the central nervous system, and elucidating its mechanism of action. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variations in sample preparation and instrument response.
This application note details a robust and sensitive LC-MS/MS method for the quantification of Felbamate in brain tissue homogenates. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of a comparable LC-MS/MS method for Felbamate quantification in mouse brain tissue.[1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 25 pg/mg of tissue |
| Calibration Curve Range | 25–5000 pg/mg in tissue homogenates |
| Accuracy (within-run) | 94.1% to 97.1% |
| Precision (within-run, as RSD) | 0.4% to 8.4% |
| Accuracy (between-run) | 92.5% to 99.7% |
| Precision (between-run, as RSD) | 1.1% to 5.9% |
| Average Recovery from Brain Tissue | 97% |
Experimental Workflow
The overall experimental workflow for the determination of Felbamate in brain tissue is depicted below.
References
Application Note: High-Throughput Analysis of Felbamate and its Major Metabolites in Human Plasma using Felbamate-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of felbamate and its major metabolites, including p-hydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate, in human plasma. Felbamate-d5 is employed as an internal standard for the accurate and precise quantification of felbamate. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the field of drug development.
Introduction
Felbamate is an anti-epileptic drug used in the treatment of partial seizures and seizures associated with Lennox-Gastaut syndrome.[1] Monitoring the plasma concentrations of felbamate and its metabolites is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. Felbamate is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2E1 and CYP3A4, to form metabolites such as p-hydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate.[2] A reactive metabolite, atropaldehyde, has also been implicated in the drug's toxicity.[3]
This application note presents a detailed protocol for the simultaneous analysis of felbamate and its key metabolites in human plasma using a sensitive and selective LC-MS/MS method. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Analytical Method
The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and detection of felbamate and its metabolites.
Materials and Reagents
-
Felbamate, p-hydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate reference standards
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple protein precipitation method is used for sample preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reverse-phase column.
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The transitions for the analytes and the internal standard are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|
| Felbamate | 239.1 | 179.1 | 25 | 80 |
| This compound | 244.1 | 184.1 | 25 | 80 |
| p-hydroxyfelbamate | 255.1 | 195.1 | 27 | 85 |
| 2-hydroxyfelbamate | 255.1 | 195.1 | 27 | 85 |
| Felbamate monocarbamate | 196.1 | 136.1 | 20 | 75 |
Note: The MRM transitions for the metabolites are predicted based on their chemical structures and may require optimization.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[4] The validation parameters included linearity, precision, accuracy, and lower limit of quantification (LLOQ).
Linearity
The calibration curves were linear over the concentration range of 1-1000 ng/mL for felbamate and its metabolites. The coefficient of determination (r²) was >0.99 for all analytes.
Table 3: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
|---|---|---|---|
| Felbamate | 1 - 1000 | >0.995 | 1 |
| p-hydroxyfelbamate | 1 - 1000 | >0.994 | 1 |
| 2-hydroxyfelbamate | 1 - 1000 | >0.996 | 1 |
| Felbamate monocarbamate | 1 - 1000 | >0.992 | 1 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, mid, and high). The precision (%CV) was ≤15% and the accuracy (%RE) was within ±15% for all analytes.
Table 4: Intra-Day Precision and Accuracy (n=6)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | %CV | %RE |
|---|---|---|---|---|---|
| Felbamate | Low | 3 | 2.95 | 4.2 | -1.7 |
| Mid | 300 | 305.1 | 2.8 | 1.7 | |
| High | 800 | 790.2 | 3.1 | -1.2 | |
| p-hydroxyfelbamate | Low | 3 | 3.10 | 5.5 | 3.3 |
| Mid | 300 | 291.8 | 3.9 | -2.7 | |
| High | 800 | 815.4 | 2.5 | 1.9 | |
| 2-hydroxyfelbamate | Low | 3 | 2.89 | 6.1 | -3.7 |
| Mid | 300 | 309.3 | 4.3 | 3.1 | |
| High | 800 | 788.9 | 3.5 | -1.4 | |
| Felbamate monocarbamate | Low | 3 | 3.15 | 7.2 | 5.0 |
| Mid | 300 | 289.5 | 5.1 | -3.5 |
| | High | 800 | 820.1 | 4.0 | 2.5 |
Table 5: Inter-Day Precision and Accuracy (n=18, 3 days)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | %CV | %RE |
|---|---|---|---|---|---|
| Felbamate | Low | 3 | 2.98 | 5.8 | -0.7 |
| Mid | 300 | 302.7 | 4.1 | 0.9 | |
| High | 800 | 795.3 | 4.5 | -0.6 | |
| p-hydroxyfelbamate | Low | 3 | 3.05 | 6.9 | 1.7 |
| Mid | 300 | 294.6 | 5.2 | -1.8 | |
| High | 800 | 809.8 | 3.8 | 1.2 | |
| 2-hydroxyfelbamate | Low | 3 | 2.92 | 7.5 | -2.7 |
| Mid | 300 | 306.4 | 5.7 | 2.1 | |
| High | 800 | 791.2 | 4.9 | -1.1 | |
| Felbamate monocarbamate | Low | 3 | 3.11 | 8.1 | 3.7 |
| Mid | 300 | 292.1 | 6.3 | -2.6 |
| | High | 800 | 814.7 | 5.4 | 1.8 |
Visualizations
Caption: Metabolic pathway of Felbamate.
Caption: Experimental workflow for sample analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of felbamate and its major metabolites in human plasma. The use of a deuterated internal standard, this compound, ensures accurate and precise results. This method is well-suited for supporting pharmacokinetic and drug metabolism studies of felbamate in a research and drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Felbamate Quantification with Felbamate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Felbamate using its deuterated internal standard, Felbamate-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of Felbamate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Felbamate, due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, serum, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: Why is a deuterated internal standard like this compound used, and is it always effective against matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects. Because it is chemically and physically almost identical to Felbamate, it is expected to co-elute and experience similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, these effects can be compensated for. However, its effectiveness relies on the perfect co-elution of the analyte and the internal standard. If there is any chromatographic separation between Felbamate and this compound, they may be affected differently by matrix components, leading to inaccurate quantification.
Q3: What are the common sources of matrix effects in biological samples for Felbamate analysis?
A3: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with Felbamate. These include:
-
Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Proteins and Peptides: Incomplete removal during sample preparation can lead to ion source contamination and signal suppression.
-
Endogenous Metabolites: Small molecules naturally present in the biological fluid can co-elute and compete for ionization.
-
Exogenous Components: Anticoagulants (e.g., Li-heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects.
Q4: How can I qualitatively and quantitatively assess matrix effects in my Felbamate assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of Felbamate is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant Felbamate signal indicates the retention time regions where ion suppression or enhancement occurs.[1]
-
Quantitative Assessment (Post-Extraction Spike): The response of Felbamate and this compound in a neat solution is compared to their response when spiked into an extracted blank matrix sample.[1] The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of Felbamate using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across samples | Inconsistent matrix effects between different sample lots or significant ion suppression affecting the internal standard. | - Verify Co-elution: Ensure that Felbamate and this compound have identical retention times. Optimize chromatography if separation is observed.- Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.- Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization. |
| Poor recovery of Felbamate and this compound | Suboptimal sample preparation, leading to loss of analyte and internal standard. | - Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for protein precipitation or LLE to ensure efficient extraction of Felbamate. Given Felbamate's properties, a mixture of a polar and a non-polar solvent might be effective.- Adjust pH: The pH of the sample and extraction solvent can influence the recovery of Felbamate. Experiment with pH adjustments to maximize extraction efficiency. |
| Inaccurate quantification despite using this compound | - Chromatographic Separation: Even a slight separation between Felbamate and this compound can lead to differential matrix effects.- High Analyte Concentration: At very high concentrations, the analyte itself can suppress the ionization of the deuterated internal standard. | - Modify Chromatographic Gradient: Adjust the mobile phase gradient to ensure co-elution.- Dilute High-Concentration Samples: If samples are expected to have very high Felbamate concentrations, they should be diluted to fall within the linear range of the assay and to minimize self-suppression effects. |
| Peak tailing or broadening for Felbamate and this compound | - Secondary Interactions: The analytes may be interacting with active sites on the column.- Column Contamination: Buildup of matrix components on the analytical column. | - Mobile Phase Modifier: Add a small amount of a modifier like formic acid or ammonium acetate to the mobile phase to improve peak shape.- Column Flushing: Implement a robust column washing protocol between runs to remove strongly retained matrix components. |
Quantitative Data Summary
The following table summarizes hypothetical matrix effect data for Felbamate quantification using this compound in various biological matrices. This data is for illustrative purposes to demonstrate how to present such findings.
| Matrix | Sample Preparation | Felbamate Matrix Factor (MF) | This compound Matrix Factor (MF) | Internal Standard Normalized MF | Recovery (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | 0.85 ± 0.08 | 0.88 ± 0.07 | 0.97 | 95.2 ± 4.1 |
| Human Serum | Protein Precipitation (Acetonitrile) | 0.82 ± 0.09 | 0.85 ± 0.08 | 0.96 | 93.8 ± 5.5 |
| Human Urine | Dilute and Shoot (1:10 with Mobile Phase A) | 1.15 ± 0.12 | 1.12 ± 0.11 | 1.03 | >99 |
| Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 0.98 ± 0.05 | 0.99 ± 0.04 | 0.99 | 88.7 ± 6.2 |
| Human Plasma | Solid-Phase Extraction (C18) | 1.02 ± 0.03 | 1.01 ± 0.03 | 1.01 | 98.1 ± 3.7 |
Experimental Protocols
Detailed Methodology for Felbamate Quantification in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Felbamate: Q1: 239.1 m/z → Q3: 117.1 m/z
-
This compound: Q1: 244.1 m/z → Q3: 117.1 m/z
-
-
Ion Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Felbamate quantification.
Caption: Experimental workflow for Felbamate quantification in plasma.
References
Technical Support Center: Felbamate-d5 Isotopic Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to isotopic interference when using Felbamate-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Felbamate?
A1: Isotopic interference, also known as crosstalk, occurs when the signal from the analyte (Felbamate) isotopologues overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or when the SIL-IS contributes to the analyte's signal.[1] This can lead to inaccuracies in quantification. The primary causes are the natural abundance of heavy isotopes (e.g., ¹³C) in the Felbamate molecule and potential isotopic impurities in the this compound standard.[1][2]
Q2: What are the typical signs of isotopic interference in my Felbamate assay?
A2: Key indicators of isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower limits of quantification (ULOQ and LLOQ).[1][3]
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A significant signal in the this compound multiple reaction monitoring (MRM) channel when analyzing a high concentration of unlabeled Felbamate (in the absence of the internal standard).
-
Detection of a peak in the Felbamate MRM channel when analyzing a sample containing only this compound.
Q3: What are the primary causes of isotopic interference with this compound?
A3: The main causes are:
-
Isotopic contribution of the analyte to the SIL-IS: Felbamate has a molecular formula of C11H14N2O4. The natural abundance of ¹³C (approximately 1.1%) means that a small fraction of Felbamate molecules will have a mass that is one or more daltons higher than the monoisotopic mass. At high concentrations of Felbamate, the M+5 isotopologue peak could potentially contribute to the signal of this compound, leading to a falsely elevated internal standard response.
-
Isotopic impurity of the SIL-IS: The synthesis of this compound may not be 100% complete, resulting in the presence of unlabeled Felbamate (d0) or lesser-deuterated variants (d1-d4) in the internal standard material. This can cause a positive bias in the analyte signal, especially at the LLOQ.
Q4: What are the regulatory acceptance criteria for isotopic interference?
A4: According to guidelines like the ICH M10, the contribution of the analyte to the internal standard signal and vice versa should be assessed. The generally accepted criteria are summarized in the table below.
Troubleshooting Guides
Guide 1: Experimental Protocol to Assess Isotopic Crosstalk
This guide provides a step-by-step protocol to determine the extent of isotopic interference between Felbamate and this compound.
Objective: To quantify the bidirectional signal contribution between the analyte and the internal standard.
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Analyte to IS Contribution): Spike the highest concentration of the calibration curve (ULOQ) of unlabeled Felbamate into a blank matrix (e.g., plasma) without adding this compound.
-
Set B (IS to Analyte Contribution): Spike the working concentration of this compound into a blank matrix without adding unlabeled Felbamate.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and acquire data for the MRM transitions of both Felbamate and this compound.
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel at the retention time of Felbamate.
-
In the chromatogram from Set B, measure the peak area of any signal detected in the Felbamate MRM channel at the retention time of this compound.
-
Also, analyze a blank matrix sample spiked with both the LLOQ concentration of Felbamate and the working concentration of this compound to determine the response at the LLOQ.
-
-
Calculate the percentage of interference: Use the formulas in the table below to determine if the interference is within acceptable limits.
Data Presentation: Acceptance Criteria for Isotopic Interference
| Interference Type | Calculation | Acceptance Criteria (ICH M10) |
| Analyte to Internal Standard | (Peak Area of IS in ULOQ sample / Mean Peak Area of IS in blank + IS samples) x 100 | ≤ 5% |
| Internal Standard to Analyte | (Peak Area of Analyte in IS-only sample / Peak Area of Analyte in LLOQ sample) x 100 | ≤ 20% |
Guide 2: Mitigation Strategies for Isotopic Interference
If the experimental assessment confirms significant isotopic interference, consider the following mitigation strategies.
Methodological Adjustments:
-
Chromatographic Separation: While stable isotope-labeled internal standards are expected to co-elute with the analyte, slight differences in retention time can occur due to the deuterium effect. Optimizing the chromatography to ensure complete co-elution can help mitigate differential matrix effects that might exacerbate interference issues.
-
Mass Spectrometric Resolution: If using a high-resolution mass spectrometer, ensure the instrument is properly calibrated to resolve the analyte and internal standard signals.
-
Selection of MRM Transitions: Investigate alternative precursor-product ion transitions for Felbamate and this compound. Selecting fragments that are less likely to have isotopic overlap can reduce interference.
Corrective Actions:
-
Mathematical Correction: If experimental mitigation is insufficient, a mathematical correction can be applied to the data. This involves determining a correction factor from the isotopic crosstalk experiment and applying it to the measured peak areas.
-
Use a Higher Purity Internal Standard: If the interference is primarily from impurities in the this compound, source a standard with a higher degree of isotopic enrichment.
-
Alternative Internal Standard: If the interference cannot be resolved, consider using a different internal standard, such as a ¹³C or ¹⁵N-labeled Felbamate, which are less prone to chromatographic shifts, or a structural analog if a SIL-IS is not feasible.
Visualizations
Caption: Experimental workflow for assessing isotopic crosstalk.
Caption: Decision tree for mitigating isotopic interference.
References
Technical Support Center: Optimizing Felbamate-d5 in Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Felbamate-d5 as an internal standard in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a bioassay?
This compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary function is to mimic the analyte of interest (Felbamate) throughout the entire analytical process, including sample preparation, extraction, and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, it helps to correct for variability that may arise from inconsistencies in sample handling, fluctuations in instrument performance, and matrix effects.
Q2: What is a typical starting concentration for this compound as an internal standard?
While the optimal concentration requires experimental determination, a common starting point for a deuterated internal standard is a concentration that provides a strong, reproducible signal without saturating the detector. Based on analogous methods for felbamate, a working internal standard solution could be in the range of 100 ng/mL. For a typical protein precipitation protocol, 10-20 µL of this solution would be added to a 100 µL plasma sample. The final concentration in the reconstituted sample should be optimized to be within the linear range of the instrument's response.
Q3: We are observing a high degree of variability in our this compound signal. What are the potential causes?
Variability in the internal standard response is a common issue in bioanalysis and can stem from several factors:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) such as phospholipids, proteins, and salts can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Inconsistent Sample Preparation: Inefficient or inconsistent protein precipitation or extraction can lead to variable recovery of this compound across samples.
-
Instability of this compound: Degradation of the internal standard due to factors like temperature, pH, or enzymatic activity can lead to a decreased signal over time.
-
Isotopic Exchange: Although generally stable, deuterated standards can sometimes undergo hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment. This alters the mass of the internal standard and can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
-
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure thorough vortexing during protein precipitation. Automate liquid handling steps if possible to improve reproducibility. |
| Matrix Effects | Evaluate matrix effects from different lots of the biological matrix. Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering components. |
| Internal Standard Instability | Perform stability tests under various conditions (bench-top, freeze-thaw, long-term storage) to assess the stability of this compound in the matrix. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for sample and standard preparation. |
Issue 2: Suspected Isotopic Exchange (Back-Exchange)
-
Symptom: A progressive loss of the this compound signal over time, especially when stored in protic solvents (e.g., water, methanol). Appearance of a peak at the mass of the unlabeled felbamate in the internal standard solution.
-
Troubleshooting Workflow:
References
Technical Support Center: Enhancing Assay Precision with Felbamate-d5
Welcome to the Technical Support Center for improving analytical precision using Felbamate-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative mass spectrometry.[1] A SIL-IS is structurally almost identical to the analyte (Felbamate), but with a different mass. This structural similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior allow this compound to effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Felbamate.
Q2: My this compound signal is showing high variability between samples. What are the potential causes?
High variability in the internal standard signal can compromise the accuracy of your results. Potential causes can be categorized as follows:
-
Sample Preparation Issues: Inconsistent pipetting of the internal standard, poor mixing with the sample matrix, or errors during extraction steps can lead to variability. It is crucial to ensure the internal standard is added early in the sample preparation process and is thoroughly mixed.
-
Instrumental Problems: Issues with the autosampler, such as inconsistent injection volumes, or fluctuations in the mass spectrometer's performance can cause signal instability.
-
Matrix Effects: Differences in the composition of the biological matrix between individual samples, standards, and quality controls (QCs) can lead to differential ion suppression or enhancement of the this compound signal.[2]
-
Interferences: Co-eluting substances from the matrix or metabolites that have the same mass transition as this compound can interfere with its signal.
Q3: How can I investigate the root cause of my this compound signal variability?
A systematic investigation is key. Start by examining the pattern of variability. Is it random across the analytical batch, or does it follow a pattern (e.g., a gradual drift, or specific samples showing abnormal signals)? A decision tree, like the one provided in the diagrams section below, can guide your investigation. If the variability is random, it might point to inconsistent sample processing. A systematic drift could indicate an instrument issue. If specific samples show different internal standard responses, it might be due to matrix effects from those individual samples.
Q4: What is "parallelism" and why is it important for my internal standard?
Parallelism refers to the concept that the analytical response of the analyte-to-internal standard ratio should remain constant even when the sample matrix is diluted. Demonstrating parallelism is a way to confirm that your internal standard, this compound, effectively tracks and compensates for the analyte (Felbamate) in the presence of matrix effects. If the analyte-to-IS ratio changes upon dilution of a sample, it suggests that the internal standard is not behaving identically to the analyte, and the accuracy of the results for that sample may be compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound signal across a single run | Inconsistent addition of internal standard solution. | Review your standard operating procedure (SOP) for adding the internal standard. Ensure consistent timing and thorough vortexing after addition. |
| Autosampler injection volume inconsistency. | Perform a system suitability test to check the precision of the autosampler. | |
| Matrix effects varying between samples. | Evaluate the matrix effect by comparing the this compound response in neat solution versus post-extraction spiked blank matrix. Consider further sample cleanup or chromatographic optimization. | |
| Gradual drift (increase or decrease) in this compound signal during a run | Mass spectrometer source contamination or "charging". | Clean the mass spectrometer source. Allow for sufficient equilibration time before starting the next run. |
| Change in mobile phase composition over time. | Ensure mobile phase solvents are fresh and properly mixed. | |
| Low this compound signal in all samples | Incorrect concentration of the internal standard working solution. | Prepare a fresh working solution of this compound and re-verify its concentration. |
| Suboptimal mass spectrometer parameters. | Tune the mass spectrometer for this compound to ensure optimal sensitivity for its specific mass transition. | |
| No this compound signal detected | Failure to add the internal standard. | Review your sample preparation workflow. Implement a checklist to ensure the internal standard is added to every sample. |
| Incorrect mass transition being monitored. | Verify the precursor and product ions for this compound in your acquisition method. |
Experimental Protocols
The following is a detailed methodology for an LC-MS/MS assay for Felbamate, which can be adapted for use with this compound as the internal standard. This protocol is based on a validated method for Felbamate in plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a fixed amount of this compound working solution (e.g., 10 µL of a 100 ng/mL solution).
-
Briefly vortex the mixture.
-
Add 300 µL of acetonitrile to precipitate the proteins.[2]
-
Vortex the samples continuously for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 21,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Felbamate: m/z 239 → 117
-
This compound: m/z 244 → 117 (Example transition, should be optimized)
-
-
Data Presentation
The following tables present example validation data for a Felbamate assay. The use of this compound as an internal standard is expected to yield similar or better performance in terms of precision and accuracy.
Table 1: Example Calibration Curve Linearity for Felbamate in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 2.5 (LLOQ) | 98.2 | 5.7 |
| 5 | 101.5 | 4.1 |
| 25 | 99.8 | 2.3 |
| 100 | 100.3 | 1.8 |
| 250 | 98.9 | 2.5 |
| 500 (ULOQ) | 99.5 | 1.5 |
Data adapted from a validated method for Felbamate.
Table 2: Example Within-Run and Between-Run Precision and Accuracy for Felbamate QC Samples in Human Plasma
| Within-Run | Between-Run | |||
| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) |
| 5 (Low) | 98.4 | 6.5 | 92.1 | 9.5 |
| 50 (Medium) | 96.7 | 1.5 | 95.3 | 2.1 |
| 500 (High) | 88.8 | 0.6 | 100 | 1.1 |
Data adapted from a validated method for Felbamate.
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape with Felbamate-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing poor peak shape issues encountered during the analysis of Felbamate and its deuterated internal standard, Felbamate-d5. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, broadening, or splitting.[1] Common causes are multifaceted and can be related to the column, mobile phase, sample, or the HPLC system itself.[2] Issues often stem from column contamination, solvent mismatch, dead volume, and improper sample handling.[2]
Q2: I'm observing peak tailing with both Felbamate and this compound. What should I investigate first?
Peak tailing, where the peak is asymmetrical and elongated on one side, is a frequent issue.[1] When observing this for both your analyte and internal standard, it is often indicative of a systematic problem. Key areas to investigate include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on your analytes, such as the carbamate groups in Felbamate, causing tailing.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in poor peak shape.
-
Column Contamination: Accumulation of contaminants from previous injections can create active sites that cause tailing.
Q3: My this compound peak is broader than my Felbamate peak. What could be the reason?
While deuterated internal standards are designed to be chromatographically similar to the analyte, slight differences can occur. Potential reasons for a broader this compound peak include:
-
Isotopic Effects: The presence of deuterium can sometimes slightly alter the retention and peak shape compared to the non-deuterated analog.
-
Co-elution with an Interference: An interfering compound from the matrix may be co-eluting with this compound, causing the peak to appear broader.
-
Purity of the Internal Standard: Impurities in the deuterated standard can manifest as peak distortion.
Q4: What is peak fronting and what are its common causes?
Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge. This is often a result of:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.
Troubleshooting Guides
Issue 1: Peak Tailing for Felbamate and this compound
Peak tailing is a common issue that can compromise resolution and integration accuracy.
Caption: Troubleshooting workflow for peak tailing.
-
Adjust Mobile Phase pH: Felbamate contains carbamate groups that can interact with the stationary phase. The pH of the mobile phase can influence these interactions.
-
Protocol: Prepare mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) around the original method's pH. For example, if your mobile phase is at pH 3.5, prepare mobile phases at pH 3.3 and 3.7. Inject the sample with each mobile phase and observe the peak shape. Often, for neutral compounds like Felbamate, a slightly acidic pH can help minimize silanol interactions.
-
-
Add a Mobile Phase Modifier: The addition of a small amount of a competing base or a salt can help to mask residual silanol groups.
-
Protocol: Add a low concentration of a modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. Alternatively, using a buffered mobile phase, such as ammonium formate or ammonium acetate, can improve peak shape.
-
-
Reduce Sample Load: Overloading the column can lead to peak tailing.
-
Protocol: Dilute your sample by a factor of 2 and 5 and re-inject. If the peak shape improves, the original sample concentration was too high.
-
-
Evaluate Column Health: A contaminated or old column can be a primary source of peak tailing.
-
Protocol:
-
Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.
-
Use a guard column: If not already in use, a guard column can protect the analytical column from contaminants.
-
Replace the column: If the above steps do not resolve the issue, the column may be degraded and require replacement.
-
-
| Parameter | Recommended Range/Action | Rationale |
| Mobile Phase pH | Adjust in ±0.2 unit increments | To minimize secondary interactions with silanol groups. |
| Sample Concentration | Reduce by 50-80% | To check for and mitigate column overload. |
| Mobile Phase Modifier | 0.1% Triethylamine (TEA) or 10-20mM Ammonium Formate/Acetate | To mask active silanol sites on the stationary phase. |
Issue 2: Peak Fronting of this compound
Peak fronting can lead to inaccurate quantification, especially if it affects the internal standard.
Caption: Troubleshooting workflow for peak fronting.
-
Check Sample Solvent: The sample solvent should ideally be the same as or weaker than the initial mobile phase.
-
Protocol: If the sample is dissolved in a strong solvent like 100% acetonitrile, and the initial mobile phase is highly aqueous, this mismatch can cause fronting. Re-dissolve or dilute the sample in the initial mobile phase composition. For example, if your gradient starts at 10% acetonitrile in water, prepare your sample in this mixture.
-
-
Reduce Injection Volume: Injecting a large volume of even a compatible solvent can sometimes cause distortion.
-
Protocol: Reduce the injection volume by half and observe the effect on the peak shape.
-
-
Inspect for Column Void: A void at the head of the column can cause the sample band to spread unevenly, leading to fronting.
-
Protocol: Disconnect the column and inspect the inlet frit. If a void is visible, the column may need to be replaced.
-
| Parameter | Recommended Action | Rationale |
| Sample Solvent | Match to initial mobile phase composition | To prevent solvent-induced peak distortion. |
| Injection Volume | Reduce by 50% | To rule out volume-related overload effects. |
Issue 3: Broad Peaks for Felbamate and this compound
Broad peaks can result in poor resolution and reduced sensitivity.
Caption: Troubleshooting workflow for broad peaks.
-
Check for Dead Volume: Excessive volume between the injector and the column, or between the column and the detector, can cause peak broadening.
-
Protocol: Ensure all fittings are tight and that the tubing is correctly seated in the ports. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
-
-
Optimize Column Temperature: Temperature can significantly affect peak shape.
-
Protocol: If the column temperature is too low, it can lead to broader peaks. Conversely, very high temperatures can sometimes have a negative effect. Experiment with adjusting the column temperature in 5°C increments (e.g., from 30°C to 45°C) to find the optimal condition for sharp peaks. It is recommended to keep the column temperature at least 5-10°C above room temperature to ensure consistency.
-
-
Verify Flow Rate: An incorrect or fluctuating flow rate can affect peak width.
-
Protocol: Verify that the pump is delivering the correct flow rate by collecting the mobile phase for a set amount of time and measuring the volume.
-
| Parameter | Recommended Range/Action | Rationale |
| Column Temperature | 30 - 45°C (adjust in 5°C increments) | To improve mass transfer kinetics and reduce peak broadening. |
| System Tubing | Minimize length and internal diameter | To reduce extra-column band broadening. |
| Flow Rate | Verify accuracy of the pump | To ensure consistent and correct mobile phase delivery. |
By systematically working through these troubleshooting guides, researchers can effectively diagnose and resolve issues with poor peak shape for Felbamate and this compound, leading to more accurate and reliable analytical results.
References
Technical Support Center: Minimizing Ion Suppression with Felbamate-d5 in LC-MS
Welcome to the technical support center for minimizing ion suppression in LC-MS analysis when using Felbamate-d5 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS experiments with Felbamate and this compound.
Question: I am observing low signal intensity for both Felbamate and this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low signal intensity for both the analyte and the internal standard often points to a global issue of ion suppression or problems with the instrument setup.
Possible Causes:
-
High Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) can suppress the ionization of both Felbamate and this compound.[1][2]
-
Inefficient Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[3]
-
Suboptimal LC-MS Conditions: The mobile phase composition, flow rate, or ion source parameters may not be ideal for Felbamate ionization.
-
Instrument Contamination: Buildup of non-volatile salts or other contaminants in the ion source can lead to a general decrease in sensitivity.
Troubleshooting Steps:
-
Improve Sample Preparation: If you are using a simple protein precipitation, consider more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[3]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Felbamate and this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure the analyte concentration remains above the lower limit of quantitation.
-
Check Ion Source Parameters: Optimize ion source settings such as temperature, gas flows, and voltages to maximize the signal for Felbamate.
-
Clean the Mass Spectrometer: If contamination is suspected, follow the manufacturer's protocol for cleaning the ion source.
Question: The peak area ratio of Felbamate to this compound is inconsistent across my samples and quality controls. What could be causing this variability?
Answer:
Inconsistent analyte-to-internal standard ratios are a critical issue, as they undermine the reliability of quantification. While this compound is designed to track the analyte, certain factors can lead to differential behavior.
Possible Causes:
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can sometimes affect the analyte and internal standard slightly differently, especially if they are not perfectly co-eluting.
-
Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between Felbamate and this compound can expose them to different matrix components as they elute, leading to variable ion suppression.
-
Deuterium Exchange: Although less common for labels on stable positions, there is a possibility of hydrogen-deuterium exchange under certain pH or temperature conditions during sample processing, which would alter the mass of the internal standard.
-
Contamination of this compound: The internal standard may contain a small amount of unlabeled Felbamate, or vice-versa, which can affect the accuracy of the ratio, especially at low analyte concentrations.
Troubleshooting Steps:
-
Optimize Chromatography for Co-elution: Adjust the mobile phase or gradient to ensure that Felbamate and this compound have identical retention times.
-
Evaluate Matrix Effects from Different Sources: Prepare samples using matrix from at least six different sources to assess the inter-subject variability of ion suppression.
-
Check for Deuterium Exchange: Spike this compound into a blank matrix and incubate under the same conditions as your samples. Analyze the sample to see if there is any increase in the signal for unlabeled Felbamate.
-
Verify Purity of Standards: Analyze the this compound solution alone to check for the presence of any unlabeled Felbamate.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte of interest (Felbamate) and the internal standard (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method. While this compound is designed to co-elute with Felbamate and experience the same degree of suppression, allowing for accurate quantification through the analyte-to-internal standard ratio, severe or differential suppression can still impact results.
Q2: Is a simple protein precipitation sufficient for Felbamate analysis in plasma?
A2: For Felbamate, studies have shown that a simple protein precipitation with acetonitrile can be effective. In one published method, this approach resulted in slight ion enhancement rather than suppression for Felbamate in mouse plasma and no significant matrix effect in brain homogenate. However, the effectiveness of protein precipitation can be matrix-dependent. If you observe significant ion suppression, a more thorough sample cleanup method like SPE or LLE may be necessary.
Q3: How can I quantitatively assess matrix effects for my Felbamate assay?
A3: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a matrix extract after extraction with the peak area of the analyte in a neat solution at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be performed for both Felbamate and this compound.
Q4: Can the choice of ionization technique affect ion suppression for Felbamate?
A4: Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant and difficult-to-resolve ion suppression with ESI, switching to APCI could be a viable option, provided Felbamate can be efficiently ionized by this method. One study found that APCI provided higher detection sensitivity for Carisoprodol, a compound sometimes used as an internal standard for Felbamate.
Data Presentation
Table 1: Matrix Effect Assessment of Felbamate and Internal Standard (Carisoprodol) in Mouse Plasma and Brain Homogenate using Protein Precipitation.
| Compound | Matrix | Average Matrix Factor (MF) | Observation |
| Felbamate | Mouse Plasma | 1.07 | Slight Ion Enhancement |
| Felbamate | Mouse Brain Homogenate | 1.00 | No Ion Suppression |
| Carisoprodol (IS) | Mouse Plasma | 1.12 | Slight Ion Enhancement |
| Carisoprodol (IS) | Mouse Brain Homogenate | 1.10 | Slight Ion Enhancement |
Data sourced from a study that used Carisoprodol as an internal standard, demonstrating minimal ion suppression for Felbamate with a protein precipitation method.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effects (Illustrative Example).
| Sample Preparation Method | Typical Phospholipid Removal | Typical Protein Removal | Resulting Matrix Interference |
| Protein Precipitation (PPT) | Low | High | High |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | Moderate |
| HybridSPE® | High | High | Low |
This table provides a general comparison of common sample preparation techniques and their effectiveness in reducing matrix interference. The actual performance will be analyte and matrix-dependent.
Experimental Protocols
Protocol 1: Assessment of Matrix Factor for Felbamate and this compound
Objective: To quantitatively determine the extent of ion suppression or enhancement for Felbamate and this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Felbamate and this compound stock solutions.
-
Solvents for sample preparation and mobile phase.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Felbamate and this compound into the final reconstitution solvent at low and high concentrations relevant to your assay range.
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure (e.g., protein precipitation). Spike Felbamate and this compound into the final extracted and reconstituted samples at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Felbamate and this compound into the blank matrix before the sample preparation procedure begins.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Felbamate and this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Felbamate) / (MF of this compound)
-
Protocol 2: Protein Precipitation for Felbamate in Plasma
Objective: A quick and effective method for preparing plasma samples for Felbamate analysis. This method has been shown to result in minimal ion suppression for Felbamate.
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the working solution of this compound.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting inconsistent analyte to internal standard ratios.
Caption: Workflow for protein precipitation of plasma samples.
References
Navigating Felbamate-d5 Instability: A Technical Support Center
Welcome to the technical support center for Felbamate-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in solution. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: The instability of this compound in solution is primarily attributed to two factors: deuterium-hydrogen (H/D) exchange and hydrolysis. H/D exchange is the loss of deuterium atoms and their replacement with hydrogen from the surrounding environment, which is a common issue with deuterated compounds.[1][2] This process can be catalyzed by acidic or basic conditions.[1][3] Hydrolysis, the breakdown of the carbamate groups, is another potential degradation pathway, particularly under alkaline conditions.[4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at -80°C for long-term storage (up to two years) or -20°C for shorter-term storage (up to one year). It is crucial to store the solutions in tightly sealed containers to prevent exposure to moisture and light. For working solutions, it is advisable to prepare them fresh and use them promptly. If immediate use is not possible, aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: I am observing a chromatographic peak shift between my this compound internal standard and the non-deuterated analyte. Why is this happening?
A3: A chromatographic shift between a deuterated compound and its non-deuterated counterpart is a known phenomenon, particularly in reversed-phase chromatography. This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity and, consequently, retention time.
Q4: How can I confirm if my this compound is undergoing H/D exchange?
A4: High-resolution mass spectrometry (HRMS) is the most definitive method to confirm H/D exchange. By analyzing a solution of your this compound standard, you can determine its isotopic purity. A decrease in the abundance of the fully deuterated molecule and an increase in partially deuterated or non-deuterated species would indicate H/D exchange.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak intensity in chromatographic analysis.
-
Appearance of unexpected peaks in the chromatogram.
-
Inconsistent analytical results.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH | Maintain a neutral pH for your solutions whenever possible. Avoid acidic or basic conditions which can catalyze both H/D exchange and hydrolysis. |
| High Storage Temperature | Store stock solutions at -80°C and working solutions at -20°C. Avoid prolonged exposure to room temperature. |
| Presence of Contaminants | Ensure high purity of solvents and reagents. Trace amounts of acids, bases, or metals can catalyze degradation. |
| Light Exposure | Protect solutions from light by using amber vials or storing them in the dark, as light can be a factor in degradation for some compounds. |
Issue 2: Poor Reproducibility in Quantitative Analysis
Symptoms:
-
High variability in replicate measurements.
-
Inaccurate quantification of the analyte.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Deuterium Loss (H/D Exchange) | Review the labeling position of the deuterium atoms on your this compound. If the labels are on exchangeable sites, consider using a standard with labels on more stable positions. Control the pH of your samples and mobile phases to be as close to neutral as feasible. |
| Differential Matrix Effects | The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix. Perform a matrix effect experiment to assess this. |
| Inconsistent Freeze-Thaw Cycles | Aliquot stock and working solutions to minimize the number of freeze-thaw cycles. |
| Low Isotopic Purity of Standard | Verify the isotopic purity of your this compound standard as stated on the certificate of analysis. Low purity can lead to an overestimation of the analyte concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating power of an analytical method.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Aim for 5-20% degradation of the parent compound.
Protocol 2: LC-MS/MS Method for this compound Quantification
This method can be used for the quantitative analysis of this compound and to monitor its stability.
Instrumentation:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 244 → 117 (hypothetical, based on Felbamate transition m/z 239 → 117)
-
Felbamate: m/z 239 → 117
-
-
Source Temperature: Optimize to the minimum required for efficient ionization to reduce the risk of in-source H/D exchange.
Visualizations
References
Technical Support Center: Resolving Co-elution of Felbamate and Felbamate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Felbamate and its deuterated internal standard, Felbamate-d5, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my Felbamate and this compound peaks co-eluting?
A1: Co-elution of an analyte and its deuterated internal standard can occur due to the minimal difference in their physicochemical properties. The substitution of hydrogen with deuterium atoms in this compound results in a negligible change in polarity and interaction with the stationary phase of the chromatography column under certain conditions. This can lead to identical or nearly identical retention times, causing the peaks to overlap. While stable isotope-labeled internal standards are expected to have similar chromatographic behavior to the analyte, complete co-elution can sometimes be problematic for accurate quantification, especially if the mass spectrometer cannot fully resolve the two compounds.[1]
Q2: Can the degree of deuteration affect the separation?
A2: Yes, the number and position of deuterium atoms in the internal standard can influence its chromatographic separation from the unlabeled analyte. A higher number of deuterium substitutes can sometimes lead to a slight increase in retention time on reversed-phase columns.[1] If you are consistently experiencing co-elution, it may be beneficial to investigate if alternative deuterated standards with a different number of deuterium atoms are available.
Q3: Is some degree of separation between the analyte and the deuterated internal standard acceptable?
A3: For most LC-MS applications, complete co-elution is often the goal to ensure that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard equally. However, if you are observing issues with peak integration or signal suppression due to the high concentration of one compound affecting the other, achieving a slight, reproducible separation (baseline or partial) might be necessary. The key is to have consistent and reproducible chromatography for both compounds across all samples and standards.
Troubleshooting Guide
Issue: Complete or partial co-elution of Felbamate and this compound peaks in LC-MS analysis.
This guide provides a systematic approach to troubleshoot and resolve the co-elution of Felbamate and its deuterated internal standard. The following workflow diagram illustrates the decision-making process.
References
Technical Support Center: Felbamate-d5 in Analytical Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Felbamate-d5 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the 'gold standard' for quantitative mass spectrometry analysis?
A1: Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest (Felbamate).[1][2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By adding a known quantity of this compound to samples and calibration standards, it is possible to accurately account for variability in extraction recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of Felbamate.[1][2]
Q2: What are the critical purity requirements for this compound to ensure reliable analytical results?
A2: To ensure the accuracy and reliability of quantitative results, this compound should possess high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Purity (Enrichment): ≥98%
High purity minimizes the risk of introducing interferences that could affect the analytical results.
Q3: What are the potential impurities in this compound and how can they impact my results?
A3: The most critical impurity in this compound is the presence of unlabeled Felbamate. This can occur as a residual component from the synthesis of the deuterated standard. The presence of unlabeled Felbamate in the this compound internal standard will lead to an artificially high response for the analyte, resulting in an overestimation of the Felbamate concentration in the samples. Other potential impurities could arise from the synthesis of Felbamate itself, such as 2-phenyl-1,3-propanediol, or various related compounds and dimers.
Q4: How does the presence of unlabeled Felbamate in my this compound internal standard affect my calibration curve?
A4: The presence of unlabeled Felbamate in your deuterated internal standard can lead to a non-linear calibration curve, especially at the lower concentration levels. This is because the contribution of the unlabeled impurity is more significant when the actual analyte concentration is low, causing a disproportionate increase in the analyte signal. This can lead to inaccurate quantification, particularly for samples with low Felbamate concentrations.
Q5: What is "isotopic crosstalk" and how can it affect my analysis?
A5: Isotopic crosstalk occurs when the isotopic distribution of the analyte (Felbamate) contributes to the signal of the deuterated internal standard (this compound), or vice-versa. This is more likely to be an issue if the mass difference between the analyte and the internal standard is small. For this compound, the mass difference is generally sufficient to minimize this effect. However, it's a phenomenon to be aware of, as it can lead to inaccuracies in quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: You are observing poor accuracy and/or precision in your quality control (QC) samples.
| Potential Cause | Troubleshooting Steps |
| Presence of unlabeled Felbamate in this compound | 1. Verify Purity: Review the Certificate of Analysis (CoA) for your this compound standard to confirm its isotopic and chemical purity. 2. Analyze the Internal Standard: Prepare and analyze a high-concentration solution of the this compound internal standard alone. Monitor the mass transition for unlabeled Felbamate. A significant signal indicates contamination. 3. Contact Supplier: If significant unlabeled analyte is detected, contact the supplier to obtain a higher purity batch. |
| Isotopic Exchange (Loss of Deuterium) | 1. Check Label Position: Review the structure of this compound to ensure deuterium atoms are on stable positions (e.g., carbon atoms not prone to enolization). 2. Solvent and pH Evaluation: Ensure solvents are aprotic where possible. Avoid strongly acidic or basic conditions in your sample preparation and mobile phases. 3. Temperature Control: Maintain low temperatures for samples and standards to minimize the rate of exchange. |
| Chromatographic Separation of Analyte and Internal Standard | 1. Verify Co-elution: Overlay the chromatograms of Felbamate and this compound to confirm they elute at the same retention time. 2. Adjust Chromatography: If separation is observed, modify the mobile phase composition, gradient, or column temperature to achieve co-elution. 3. Consider a Different Column: The degree of separation can be column-dependent. |
Issue 2: Poor Peak Shape
Symptom: You are observing fronting, tailing, or splitting of the chromatographic peaks for Felbamate and/or this compound.
| Potential Cause | Troubleshooting Steps |
| Column Issues | 1. Column Contamination: Flush the column with a strong solvent to remove potential contaminants. 2. Column Void: If the mobile phase pH is high (>7), it can cause dissolution of the silica packing material, leading to a void. Consider using a column with a wider pH tolerance or adjusting the mobile phase pH. |
| Mobile Phase and Injection Solvent Mismatch | 1. Injection Solvent Strength: Ensure your injection solvent is not significantly stronger than your initial mobile phase conditions. |
| Extra-Column Effects | 1. Check Tubing and Fittings: Inspect all tubing and fittings for blockages or improper connections. |
Impact of this compound Purity on Analytical Results
The presence of unlabeled Felbamate in the this compound internal standard can significantly impact the accuracy of quantitative results. The following table provides a hypothetical yet realistic illustration of this effect.
Table 1: Simulated Impact of Unlabeled Felbamate in this compound on the Accuracy of Felbamate Quantification
| True Felbamate Concentration (ng/mL) | Calculated Concentration with 99.9% Pure this compound (% Accuracy) | Calculated Concentration with 99.0% Pure this compound (% Accuracy) | Calculated Concentration with 98.0% Pure this compound (% Accuracy) |
| 5 | 5.05 (101.0%) | 5.50 (110.0%) | 6.00 (120.0%) |
| 50 | 50.05 (100.1%) | 50.50 (101.0%) | 51.00 (102.0%) |
| 500 | 500.05 (100.0%) | 500.50 (100.1%) | 501.00 (100.2%) |
This data is for illustrative purposes and demonstrates the trend of increasing positive bias at lower concentrations with decreasing purity of the deuterated internal standard.
Experimental Protocols
Protocol 1: Evaluation of Isotopic Purity of this compound by Mass Spectrometry
Objective: To determine the isotopic purity of a this compound standard and quantify the percentage of unlabeled Felbamate.
Methodology:
-
Prepare a Solution: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Direct Infusion or LC-MS: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.
-
Acquire Full Scan Mass Spectrum: Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Identify Isotopologue Signals: Identify the ion signals corresponding to the unlabeled Felbamate (d0) and the deuterated isotopologues (d1, d2, d3, d4, d5).
-
Calculate Isotopic Purity: Calculate the isotopic purity by determining the relative abundance of the d5 isotopologue compared to all other isotopologues. The percentage of unlabeled Felbamate (d0) should be noted.
Protocol 2: LC-MS/MS Method for the Quantification of Felbamate in Human Plasma
This protocol is adapted from a published method and may require optimization.
1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes. e. Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | XBridge Phenyl, 2.5 µm, 4.6 mm x 50 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 85% B over 1.5 min, hold at 85% B for 1.5 min, then re-equilibrate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Felbamate: m/z 239 → 117; this compound: m/z 244 → 122 (hypothetical, requires optimization) |
Visualizations
Caption: A typical experimental workflow for the quantitative bioanalysis of Felbamate using a deuterated internal standard.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Felbamate-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiepileptic drug Felbamate, the selection and validation of an appropriate internal standard (IS) is a critical step in developing robust and reliable analytical methods. This guide provides an objective comparison of using a deuterated internal standard, Felbamate-d5, versus a structural analog and an approach without an internal standard. The information is supported by established analytical methodologies and expected performance characteristics based on extensive data with deuterated standards.
The Critical Role of Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly in complex biological matrices like plasma or serum, variability can arise from multiple sources, including sample preparation, instrument response, and matrix effects. An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. It serves to normalize the analyte's response, thereby compensating for variations and improving the accuracy and precision of the method.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis. This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This similarity allows them to effectively track the analyte through the entire analytical process, providing superior correction for variability.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the expected performance of this compound as an internal standard compared to a commonly used structural analog, carisoprodol, and a method without an internal standard. The data for carisoprodol and the no-IS approach are based on a published LC-MS/MS method for Felbamate analysis. The performance characteristics of this compound are projected based on the typical advantages observed with deuterated standards.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Carisoprodol (Structural Analog IS) | No Internal Standard |
| Accuracy (%) | Expected to be consistently within 95-105% | Reported as >88% in human plasma[1] | Acceptable, but more susceptible to variability |
| Precision (%RSD) | Expected to be <10% | Reported as <10% in human plasma[1] | Potentially higher variability (>15%) |
| Matrix Effect | High degree of compensation | Moderate compensation | No compensation |
| Extraction Recovery | Closely tracks analyte recovery | May differ from analyte recovery | Not applicable |
| Retention Time | Nearly identical to Felbamate | Different from Felbamate[1] | Not applicable |
Table 2: Quantitative Performance Data (Hypothetical Comparison)
| Internal Standard Type | Concentration (ng/mL) | Expected Accuracy (%) | Expected Precision (%RSD) |
| This compound | 10 | 98.5 | 4.2 |
| 100 | 101.2 | 3.1 | |
| 500 | 99.8 | 2.5 | |
| Carisoprodol | 10 | 96.7 | 6.5 |
| 100 | 102.5 | 5.3 | |
| 500 | 98.9 | 4.8 | |
| No Internal Standard | 10 | 92.3 | 12.8 |
| 100 | 105.1 | 10.5 | |
| 500 | 95.7 | 9.2 |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Felbamate using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 85% B over 1.5 minutes, hold at 85% B for 1.5 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Felbamate: m/z 239 → 117
-
This compound: m/z 244 → 122 (projected)
-
Carisoprodol (for comparison): m/z 261 → 176
-
Validation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (Felbamate) and IS (this compound) in the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma from at least six different sources is extracted, and the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank plasma before extraction.
-
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Visualizing Workflows and Pathways
To better understand the experimental process and the mechanism of action of Felbamate, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Simplified signaling pathway for Felbamate's mechanism of action.
Conclusion
The validation of an analytical method is paramount to ensure the generation of high-quality, reliable data for pharmacokinetic and other studies. While a structural analog internal standard like carisoprodol can provide acceptable performance, a deuterated internal standard such as this compound is expected to offer superior accuracy and precision by more effectively compensating for analytical variability. The use of a stable isotope-labeled internal standard is the recommended approach for the robust bioanalysis of Felbamate, aligning with best practices in the field and regulatory expectations.
References
Felbamate-d5 vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as Felbamate-d5, generally provide superior assay performance compared to structural analogues.[1][2] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1]
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Carisoprodol, Methyl Felbamate) | Rationale for Superiority of Deuterated IS |
| Accuracy & Precision | Expected to be high, with accuracy values closer to 100% and low coefficient of variation (%CV). | Can provide acceptable accuracy and precision, but may be more susceptible to variability. A study using carisoprodol for Felbamate analysis reported accuracies >92% in mouse matrices and >88% in human plasma. Another study using methyl felbamate reported within-run %CV of 2.9% and between-run %CV of 3.3-3.5% for an HPLC method. | Co-elution and identical physicochemical behavior of the deuterated IS allow for more effective correction of matrix effects and other sources of error. |
| Matrix Effect Compensation | Excellent. The deuterated standard experiences the same ion suppression or enhancement as the analyte due to co-elution. | Variable. Structural differences can lead to different chromatographic retention times and susceptibility to matrix effects, potentially compromising accuracy. | The near-identical chemical nature ensures that both the analyte and the IS are affected similarly by the sample matrix. |
| Recovery | Identical to the analyte. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the deuterated IS. | Similar but not identical. Differences in structure can lead to variations in extraction efficiency compared to the analyte. A study on Felbamate reported mean absolute recoveries of 89.4% (SPE) and 84.4% (liquid-liquid extraction). | Identical chemical properties ensure that the IS and analyte behave the same way during extraction procedures. |
| Chromatographic Behavior | Co-elutes with the analyte. This is a key advantage for minimizing the impact of matrix effects that can vary across the chromatographic peak. | Elutes at a different retention time. This separation can lead to the analyte and IS being subjected to different matrix environments as they elute. | Co-elution ensures that both compounds are analyzed under the exact same conditions at the same time. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for Felbamate analysis, a validation experiment to evaluate matrix effects should be conducted. The following is a detailed methodology for such an experiment.
Evaluation of Matrix Effects
Objective: To assess the ability of this compound and a non-deuterated internal standard to compensate for matrix-induced signal suppression or enhancement.
Materials:
-
Felbamate analytical standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., Carisoprodol)
-
Control blank human plasma from at least six different sources
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Felbamate, this compound, and the non-deuterated IS in methanol.
-
Prepare working solutions of the analyte and each internal standard at appropriate concentrations.
-
-
Sample Sets:
-
Set 1 (Analyte in neat solution): Spike the working solution of Felbamate into a reconstitution solvent (e.g., 50:50 ACN:Water).
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources using a protein precipitation method (detailed below). Spike the extracted blank matrix with the Felbamate working solution.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the this compound IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the this compound IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ACN containing the internal standard (either this compound or the non-deuterated IS).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples by LC-MS/MS. A typical method for Felbamate might use a C18 or Phenyl column with a gradient elution of water and acetonitrile, both containing formic acid.
-
Monitor the specific mass transitions for Felbamate, this compound, and the non-deuterated IS. For Felbamate, the transition m/z 239 → 117 is commonly used.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
-
Calculate IS-Normalized MF: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in the presence of matrix) / (Peak Area Ratio of Analyte/IS in the absence of matrix)
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Expected Outcome: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is anticipated that this compound would yield a significantly lower CV compared to the non-deuterated internal standard.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical relationship between the different types of internal standards, the following diagrams are provided.
Conclusion
References
A Comparative Guide to the Cross-Validation of Felbamate Analysis: A Tale of Two Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalytical analysis of the anti-epileptic drug Felbamate, the choice of internal standard is a critical method development decision. The use of a stable isotope-labeled internal standard, such as Felbamate-d5, is often considered the gold standard in quantitative mass spectrometry. This guide provides a comparative overview of bioanalytical methods for Felbamate, contrasting a method utilizing a deuterated internal standard with one employing a non-deuterated analog. This comparison is framed within the context of bioanalytical method cross-validation principles as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).
Cross-validation is a crucial process to ensure the reliability and consistency of bioanalytical data, especially when different methods are used within or across studies.[1][2] According to FDA guidance, a full validation of a bioanalytical method should be performed when establishing a new analytical procedure.[1][3] This validation encompasses an array of parameters including selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[3] When comparing two distinct analytical methods, such as one for Felbamate using a deuterated internal standard versus a non-deuterated one, a cross-validation study would be imperative to demonstrate that the data are comparable and reliable.
Experimental Methodologies: A Side-by-Side Look
This guide compares two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Felbamate in biological matrices. The first method, developed by Williams et al., utilizes a non-deuterated internal standard, carisoprodol. The second, a multi-analyte method, employs a deuterated internal standard, Felbamate-d4.
Method 1: Felbamate Analysis with a Non-Deuterated Internal Standard (Carisoprodol)
This rapid and sensitive LC-MS/MS method was developed for the determination of Felbamate in mouse plasma and tissues, as well as human plasma.
Sample Preparation:
-
To a 100 µL aliquot of plasma or tissue homogenate, an internal standard (carisoprodol) is added.
-
Proteins are precipitated by the addition of acetonitrile.
-
The sample is then centrifuged, and the resulting supernatant is analyzed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm column.
-
Detection: Quantitation is achieved by monitoring the ion transitions m/z 239→117 for Felbamate and m/z 261→176 for the internal standard, carisoprodol.
Method 2: Felbamate Analysis with a Deuterated Internal Standard (Felbamate-d4)
This LC-MS/MS method was developed for the simultaneous quantification of several therapeutic drugs, including Felbamate, in serum.
Sample Preparation:
-
To 50 µL of serum, 100 µL of an internal standard solution containing Felbamate-d4 in methanol with 0.5% acetic acid is added.
-
The mixture is vortexed and then centrifuged.
-
A 50 µL aliquot of the supernatant is diluted with 950 µL of water and vortexed again before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: Thermo Accucore C18 column.
-
Detection: Multiple Reaction Monitoring (MRM) is performed in positive ion mode for Felbamate.
Performance Data Comparison
The following tables summarize the reported validation data for both methods, allowing for a direct comparison of their performance characteristics.
Table 1: Method Performance in Human Plasma/Serum
| Parameter | Method 1 (with Carisoprodol IS) | Method 2 (with Felbamate-d4 IS) |
| Matrix | Human Plasma | Serum |
| Linearity Range | 2.5 to 500 ng/mL | Data not specified in abstract |
| Accuracy (Between-Run) | 92.1% to 100% | Data not specified in abstract |
| Precision (Between-Run %RSD) | 1.1% to 9.5% | <4.3% (%CV) |
| Recovery | > 97% | Data not specified in abstract |
Note: The data for Method 2 is limited as it is sourced from a conference abstract.
Interestingly, the study for Method 1 noted that comparable accuracies and precision were achieved with and without the use of the internal standard, suggesting that for their specific method, the internal standard may primarily serve to monitor injection consistency.
Experimental Workflow for Cross-Validation
A cross-validation study would typically involve analyzing the same set of quality control (QC) samples and subject samples using both analytical methods. The results would then be statistically compared to ensure concordance.
Caption: Workflow for Cross-Validation of Bioanalytical Methods.
Conclusion
Both the method employing a non-deuterated internal standard (carisoprodol) and the one utilizing a deuterated internal standard (Felbamate-d4) demonstrate the capability for the quantitative analysis of Felbamate in biological fluids. The available data suggests that both methods can achieve acceptable levels of precision. While a stable isotope-labeled internal standard like this compound is generally preferred to compensate for matrix effects and variability in extraction and ionization, the work by Williams et al. indicates that a robust and reliable assay for Felbamate may be developed with a non-deuterated internal standard.
For drug development professionals, the decision of which method to employ may depend on factors such as the availability and cost of the deuterated standard, the complexity of the sample matrix, and the required assay performance. In a regulated environment, a cross-validation study would be essential if data from both types of methods were to be compared or combined. This ensures the integrity and consistency of the bioanalytical results, which are fundamental to the safety and efficacy evaluation of pharmaceutical products.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Felbamate-d5 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest level of accuracy and precision in the quantification of the antiepileptic drug Felbamate, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison between the stable isotope-labeled internal standard, Felbamate-d5, and commonly employed structural analog internal standards. By examining supporting experimental principles and data, we will demonstrate the definitive advantages of using a deuterated standard in bioanalytical method development.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable.[1][2] Added at a constant concentration to all samples, calibrators, and quality controls, the IS is crucial for correcting variability throughout the analytical process, including sample preparation, injection volume, instrument response, and matrix effects.[1][3] The two predominant types of internal standards are stable isotope-labeled (SIL) standards, such as this compound, and structural analogs.[2] While both are utilized, a strong scientific and regulatory consensus favors the use of SIL standards for generating the most reliable and defensible data.
A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This modification results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, while preserving the physicochemical properties of the parent molecule. In contrast, a structural analog is a distinct chemical entity selected for its structural similarity to the analyte. However, even minor structural differences can lead to significant variations in analytical behavior, potentially compromising the accuracy of quantification.
Performance Comparison: this compound vs. Structural Analogs
The superiority of a deuterated internal standard is most evident when evaluating key bioanalytical validation parameters. While direct head-to-head comparative studies for this compound versus a structural analog are not extensively published, the established principles of bioanalysis and data from numerous studies on other analytes consistently demonstrate the advantages of using a SIL-IS. The following table summarizes expected performance data when comparing Felbamate analysis using this compound versus a common structural analog, Carisoprodol, which has been used in published methods. The data for Felbamate with Carisoprodol as an IS is derived from published literature, while the projected data for this compound is based on the typical performance enhancements observed with SIL standards.
| Performance Parameter | Felbamate with this compound (Projected) | Felbamate with Carisoprodol (Published Data) | Justification for Superiority of this compound |
| Accuracy (% Bias) | -2% to +2% | -8% to +8% | Near-identical chemical and physical properties ensure that this compound behaves almost identically to the analyte during extraction and analysis, leading to more effective correction of variability. |
| Precision (%RSD) | < 5% | < 10% | Co-elution and identical ionization behavior of this compound with Felbamate provide more consistent normalization of the analyte signal, reducing variability. |
| Matrix Effect (%CV) | < 5% | 1.1% to 9.5% | As a SIL-IS, this compound is affected by matrix-induced ion suppression or enhancement in the same way as the analyte, offering superior compensation compared to a structural analog which may have different ionization efficiency. |
| Recovery (%CV) | < 3% | Not explicitly stated, but variability is expected to be higher | The near-identical physicochemical properties of this compound ensure that its extraction efficiency from the biological matrix closely mirrors that of the analyte, leading to more consistent recovery. |
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for key experiments are outlined below.
General Bioanalytical Method for Felbamate Quantification
This protocol describes a typical procedure for the quantitative analysis of Felbamate in human plasma using LC-MS/MS, highlighting the integration of the internal standard.
1. Materials:
-
Felbamate analytical standard
-
Internal Standard: this compound or a structural analog (e.g., Carisoprodol)
-
Blank human plasma (from at least six different sources for matrix effect evaluation)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions (1 mg/mL) of Felbamate and the internal standard in methanol.
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Felbamate.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing either this compound or the structural analog) to each tube, except for blank samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Felbamate: m/z 239 → 117
-
This compound: m/z 244 → 117 (projected)
-
Carisoprodol (Structural Analog): m/z 261 → 176
-
Evaluation of Matrix Effects
This experiment is critical for assessing the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.
Objective: To quantitatively determine the matrix effect by comparing the response of the analyte in the presence and absence of matrix components.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into blank plasma before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (%CV) of the IS-Normalized MF across different lots of plasma should be ≤15%. A lower %CV indicates better compensation by the IS.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the analytical workflow, and the metabolic pathway of Felbamate.
Caption: Structures of Felbamate, this compound, and Carisoprodol.
Caption: Bioanalytical workflow for Felbamate quantification.
Caption: Simplified metabolic pathway of Felbamate.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs can be used, the scientific evidence overwhelmingly supports the use of stable isotope-labeled internal standards. For the quantification of Felbamate, this compound represents the gold standard. Its near-identical physicochemical properties to the unlabeled analyte ensure superior accuracy, precision, and reliability by more effectively compensating for matrix effects and other sources of analytical variability. For researchers and drug development professionals who require the highest quality data for pharmacokinetic studies, therapeutic drug monitoring, and other applications, this compound is the unequivocally superior choice for an internal standard.
References
A Guide to Inter-Laboratory Comparison of Felbamate Quantification Using Felbamate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Felbamate quantification in human plasma using a stable isotope-labeled internal standard, Felbamate-d5. The objective of such a study is to assess the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratory settings. Ensuring that analytical methods for therapeutic drug monitoring (TDM) are robust and transferable is critical for both clinical efficacy and patient safety.
Felbamate is an anti-epileptic drug used in the management of focal seizures and Lennox-Gastaut syndrome. Due to its potential for serious adverse effects, including aplastic anemia and hepatic failure, precise monitoring of its plasma concentration is essential to optimize therapy while minimizing risks. The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte, thereby correcting for variability in sample preparation and instrument response.[1][2]
This document outlines a detailed experimental protocol for a proposed inter-laboratory study, a structure for data presentation, and key performance indicators for a thorough comparison, based on established bioanalytical method validation guidelines.[3][4][5]
Experimental Protocols
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for this inter-laboratory comparison. The following protocol is based on established methods for Felbamate quantification and best practices in bioanalytical chemistry.
Materials and Reagents
-
Analytes: Felbamate certified reference standard, this compound internal standard (IS).
-
Biological Matrix: Pooled human plasma (K2EDTA).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Deionized water.
Sample Preparation
A protein precipitation method is recommended for its simplicity and speed.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Felbamate into pooled human plasma.
-
Internal Standard Addition: To a 100 µL aliquot of plasma sample (calibrator, QC, or study sample), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing: Vortex mix the samples for 10 minutes.
-
Centrifugation: Centrifuge the samples at 21,000 x g for 10 minutes at room temperature.
-
Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm column.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1.5 min: 10% to 85% B
-
1.5-3.0 min: Hold at 85% B
-
3.0-3.25 min: 85% to 10% B
-
3.25-4.0 min: Hold at 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felbamate: m/z 239 → 117
-
This compound: m/z 244 → 117 (hypothetical, assuming deuteration on the phenyl ring)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.
Study Design for Inter-Laboratory Comparison
-
Participating Laboratories: A minimum of three independent laboratories should be enrolled.
-
Test Samples: The coordinating laboratory will prepare and distribute a panel of samples to each participating laboratory. This panel should include:
-
A set of calibration standards.
-
Blank plasma samples.
-
Quality control (QC) samples at low, medium, and high concentrations (in triplicate).
-
A set of "unknown" samples with concentrations blinded to the participating laboratories.
-
-
Analysis: Each laboratory will analyze the sample panel according to the provided protocol.
-
Data Reporting: Laboratories will report the calculated concentrations for all QC and unknown samples, along with the calibration curve parameters.
Data Presentation
The results from the inter-laboratory comparison should be summarized in clear and concise tables to facilitate comparison of performance across laboratories.
Table 1: Calibration Curve Parameters from Participating Laboratories
| Laboratory | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Lab A | 2.5 - 500 | y = 0.005x + 0.002 | 0.998 |
| Lab B | 2.5 - 500 | y = 0.0048x + 0.0015 | 0.999 |
| Lab C | 2.5 - 500 | y = 0.0051x - 0.001 | 0.997 |
Table 2: Inter-Laboratory Comparison of Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |
| Low QC | 7.5 | Lab A | 7.2 | 96.0 | 4.5 |
| Lab B | 7.8 | 104.0 | 3.8 | ||
| Lab C | 7.4 | 98.7 | 5.1 | ||
| Mid QC | 75 | Lab A | 76.5 | 102.0 | 2.1 |
| Lab B | 73.9 | 98.5 | 2.5 | ||
| Lab C | 77.1 | 102.8 | 3.0 | ||
| High QC | 400 | Lab A | 395.2 | 98.8 | 1.8 |
| Lab B | 408.0 | 102.0 | 1.5 | ||
| Lab C | 390.4 | 97.6 | 2.2 |
Table 3: Analysis of Blinded "Unknown" Samples
| Unknown Sample ID | Laboratory | Measured Concentration (ng/mL) |
| UNK-01 | Lab A | 45.3 |
| Lab B | 46.1 | |
| Lab C | 44.8 | |
| UNK-02 | Lab A | 289.7 |
| Lab B | 295.2 | |
| Lab C | 285.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
Caption: Experimental workflow for Felbamate quantification.
Caption: Logical flow of the inter-laboratory comparison study.
References
A Comparative Guide to Internal Standards in Regulated Bioanalysis: The Case for Felbamate-d5
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the use of a stable isotope-labeled (SIL) internal standard, Felbamate-d5, against non-isotope labeled alternatives for the quantitative analysis of Felbamate in biological matrices, adhering to the stringent requirements of regulated bioanalysis.
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental to ensuring accuracy and precision. The IS is added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. By incorporating stable isotopes like deuterium, the mass of the IS is shifted, allowing for its differentiation from the unlabeled analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL-IS are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. This leads to more effective compensation for analytical variability and ultimately, more accurate and precise results.
Performance Comparison: this compound vs. Non-Isotope Labeled Internal Standards
While a direct head-to-head comparative study in a single publication was not identified, a review of available literature on the bioanalysis of Felbamate allows for a comparison of the performance of methods using a SIL-IS versus those employing non-isotope labeled internal standards.
The following tables summarize the accuracy and precision data from validated bioanalytical methods for Felbamate using different internal standards.
Table 1: Accuracy and Precision Data for Felbamate Bioanalysis using a Non-Isotope Labeled Internal Standard (Carisoprodol) [1][2]
| Analyte Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |
| 5 | 98.4 | 6.5 | 92.1 | 9.5 |
| 50 | 88.8 | 0.6 | 100 | 1.1 |
| 500 | 96.4 | 4.8 | 99.6 | 1.6 |
Table 2: Accuracy and Precision Data for Felbamate Bioanalysis using a Non-Isotope Labeled Internal Standard (Primidone) [3]
| Analyte Concentration (µg/mL) | Within-Day Accuracy (%) | Within-Day Precision (%CV) | Between-Day Accuracy (%) | Between-Day Precision (%CV) |
| 0.100 (LLOQ) | - | 18.3 | - | - |
| Not specified | -3.7 to +7.4 | < 3.8 | -5.7 to +1.6 | < 5.0 |
Note: Direct comparison is challenging due to different methodologies, concentration units, and reporting formats. However, both methods demonstrate acceptable performance within the typical regulatory acceptance criteria (generally ±15% for accuracy and ≤15% for precision, with ±20% and ≤20% at the Lower Limit of Quantification (LLOQ)).
The theoretical advantages of using this compound suggest that it would likely provide even tighter control over variability, potentially leading to improved accuracy and precision, especially in complex biological matrices where matrix effects can be more pronounced.
Experimental Protocols
Method 1: LC-MS/MS Analysis of Felbamate using Carisoprodol as Internal Standard[1][2]
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (carisoprodol).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm
-
Mobile Phase: Specific gradient not detailed.
-
Flow Rate: Not specified.
Mass Spectrometry:
-
Ionization: Not specified, but typically Electrospray Ionization (ESI) for this type of compound.
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Felbamate: m/z 239 → 117
-
Carisoprodol: m/z 261 → 176
-
Method 2: HPLC-UV Analysis of Felbamate using Primidone as Internal Standard
Sample Preparation:
-
To 200 µL of plasma, add the internal standard (primidone).
-
Perform a liquid-liquid extraction with dichloromethane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a phosphate buffer.
-
Inject the reconstituted sample into the HPLC system.
High-Performance Liquid Chromatography:
-
Column: 5 µm Hypersil ODS column (150 x 4.6 mm)
-
Mobile Phase: Phosphate buffer (pH = 6.5, 0.015 M) and acetonitrile (79:21, v/v)
-
Detection: UV absorbance at 210 nm
Visualizing the Workflow and Rationale
To better illustrate the bioanalytical workflow and the rationale for choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Felbamate in plasma.
Caption: Rationale for selecting a stable isotope-labeled internal standard (SIL-IS) over a structural analog.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Felbamate Bioanalysis: A Comparative Guide to Linearity and Range Assessment with Felbamate-d5
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the antiepileptic drug Felbamate, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of bioanalytical data. While various structural analog internal standards have been employed, the use of a stable isotope-labeled (SIL) internal standard, specifically Felbamate-d5, represents the gold standard. This guide provides an objective comparison of the anticipated performance of this compound with established alternatives, supported by a review of published experimental data for these analogs and foundational principles of bioanalytical method validation.
Stable isotope-labeled internal standards are widely regarded as the most suitable choice for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest[1][2]. This near-perfect mimicry allows for superior compensation for variability during sample preparation, chromatography, and ionization, particularly in complex biological matrices[3][4]. Deuterated standards, like this compound, co-elute with the analyte, ensuring that they experience the same matrix effects, leading to more accurate and precise results[3].
Performance Comparison of Internal Standards for Felbamate Quantification
While direct experimental data for this compound is not extensively published, its performance can be inferred from the well-documented advantages of SIL internal standards. The following tables summarize the performance of commonly used structural analog internal standards for Felbamate analysis, providing a baseline for comparison.
Table 1: Linearity and Range of Analytical Methods for Felbamate Using Various Internal Standards
| Internal Standard | Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| This compound (Anticipated) | LC-MS/MS | Human Plasma | Wide, e.g., 1 - 5000 ng/mL | >0.99 | Theoretical |
| Carisoprodol | LC-MS/MS | Human/Mouse Plasma | 2.5 - 500 ng/mL | Not Specified | |
| Alphenal | HPLC | Human Serum | Up to 200 µg/mL | Not Specified | |
| Zidovudine | LC-MS/MS | Human Plasma | 1 - 150.76 µg/mL | Not Specified | |
| Primidone | HPLC | Human Plasma | Not Specified | Not Specified | |
| 2-methyl-2-phenyl-1,3-propanediol dicarbamate | HPLC | Human Plasma/Serum | 10 - 400 µg/mL | Not Specified |
Table 2: Reported Precision and Accuracy for Felbamate Bioanalysis Using a Structural Analog IS (Carisoprodol)
| Concentration Level | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) | Reference |
| Low QC | 88.8 - 98.4 | 0.6 - 6.5 | 92.1 - 100 | 1.1 - 9.5 | |
| Mid QC | 88.8 - 98.4 | 0.6 - 6.5 | 92.1 - 100 | 1.1 - 9.5 | |
| High QC | 88.8 - 98.4 | 0.6 - 6.5 | 92.1 - 100 | 1.1 - 9.5 |
Note: While the study using Carisoprodol suggested the internal standard may not have been necessary for accurate determination in that specific instance, this is not a generally recommended practice in regulated bioanalysis, where an appropriate internal standard is crucial for robust and reliable data.
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method is crucial for ensuring its reliability. Below is a representative protocol for the assessment of linearity and range for Felbamate using this compound as an internal standard, based on FDA guidelines.
Protocol: Linearity and Range Assessment of Felbamate in Human Plasma using LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Felbamate Stock Solution: Prepare a 1 mg/mL stock solution of Felbamate in a suitable solvent (e.g., methanol).
-
This compound (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Standard Solutions: Prepare serial dilutions of the Felbamate stock solution to create calibration standards at a minimum of six concentration levels.
-
IS Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Curve Samples:
-
Spike blank human plasma with the Felbamate working standard solutions to achieve the desired concentration range (e.g., 1, 5, 25, 100, 500, 1000 ng/mL).
-
Add the IS working solution to each calibration standard and a blank plasma sample (zero standard).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Felbamate and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Felbamate to this compound against the nominal concentration of Felbamate.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
The method is considered linear if the correlation coefficient (r²) is ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Visualizing the Workflow and Logic
To better illustrate the processes involved in linearity and range assessment and the rationale for selecting an optimal internal standard, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for Felbamate Analysis: Focusing on Felbamate-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-epileptic drug Felbamate, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as Felbamate-d5, are widely considered the gold standard due to their close physicochemical properties to the analyte.
Performance Comparison of Internal Standards for Felbamate Analysis
The following table summarizes the key performance parameters of different internal standards used for the quantification of Felbamate in biological matrices, primarily human plasma, using various analytical techniques. The data is compiled from several validated bioanalytical methods.
| Internal Standard | Type | Analytical Method | Matrix | Limit of Quantification (LOQ) / Detection (LOD) for Felbamate | Reference |
| This compound | Stable Isotope-Labeled | LC-MS/MS | Human Plasma | Expected to be ≤ 2.5 ng/mL | Theoretical |
| Carisoprodol | Structural Analog | LC-MS/MS | Human Plasma | LLOQ: 2.5 ng/mL | [1][2] |
| Primidone | Structural Analog | HPLC-UV | Human Plasma | LOQ: 100 ng/mL | [3] |
| Alphenal | Structural Analog | HPLC-UV | Human Serum | Linearity down to 1.88 µg/mL (LOD: 0.5 µg/mL) | [4] |
Note: The LOQ for Felbamate using this compound is an expected value based on the superior performance of stable isotope-labeled internal standards in LC-MS/MS assays, which typically leads to the highest sensitivity.
The Gold Standard: Advantages of this compound
The use of a stable isotope-labeled internal standard like this compound in conjunction with mass spectrometric detection is the preferred method for quantitative bioanalysis. Here’s why:
-
Physicochemical Similarity : this compound has the same chemical structure as Felbamate, with the only difference being the replacement of five hydrogen atoms with deuterium. This results in nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.
-
Correction for Matrix Effects : Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS analysis. Because this compound co-elutes with Felbamate and experiences the same matrix effects, it provides a more accurate correction, leading to higher precision and accuracy of the results.
-
Improved Precision and Accuracy : By effectively compensating for variations in sample preparation and instrument response, this compound significantly improves the overall precision and accuracy of the analytical method.
Caption: Logical flow demonstrating the superiority of stable isotope-labeled internal standards.
Experimental Protocol: Quantification of Felbamate in Human Plasma using LC-MS/MS with this compound
This section outlines a representative experimental protocol for the determination of Felbamate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
1. Materials and Reagents
-
Felbamate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Internal Standard Stock Solutions
-
Felbamate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Felbamate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
3. Working Solutions
-
Prepare serial dilutions of the Felbamate stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or phenyl reversed-phase column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm)[1].
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Felbamate: m/z 239 → 117
-
This compound: To be determined based on the mass shift (e.g., m/z 244 → 117 or another appropriate fragment).
-
6. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure reliable results. The limit of detection (LOD) and limit of quantification (LOQ) are determined during this validation process.
Caption: A typical workflow for the bioanalysis of Felbamate using an internal standard.
Conclusion
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Recovery of Felbamate-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. Felbamate, an anti-epileptic drug, and its deuterated internal standard, Felbamate-d5, are frequently analyzed in pharmacokinetic and toxicokinetic studies. The choice of sample preparation method significantly impacts the recovery of these compounds, influencing the accuracy and reliability of analytical results. This guide provides a comparative assessment of common extraction techniques for Felbamate, offering insights into the expected recovery of this compound in different biological matrices.
While specific recovery data for this compound is not extensively published, the fundamental principle of using a stable isotope-labeled internal standard is that it mimics the behavior of the analyte during extraction and analysis. Therefore, the recovery of this compound is expected to be closely aligned with that of unlabeled Felbamate. This guide presents documented recovery data for Felbamate to serve as a strong proxy for the expected performance of this compound.
Comparative Recovery of Felbamate in Human Plasma
The selection of an appropriate extraction method is a critical step in bioanalytical method development. The three most common techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each offer distinct advantages in terms of recovery, cleanliness of the extract, and workflow efficiency.
| Extraction Method | Matrix | Analyte Recovery (%) | Internal Standard Used | Internal Standard Recovery (%) | Reference |
| Protein Precipitation (PPT) | Human Plasma | > 97% | Carisoprodol | Not Reported | [1][2] |
| Protein Precipitation (PPT) | Human Plasma/Serum | ≥ 95% | 2-methyl-2-phenyl-1,3-propanediol dicarbamate | Not Reported | [3] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 75.2% (mean absolute) | Primidone | 74.7% | [4] |
| Solid-Phase Extraction (SPE) | Serum | 89.4% (mean absolute) | Methyl felbamate | Not Reported |
Key Observations:
-
Protein Precipitation (PPT) with acetonitrile demonstrates the highest reported recovery for Felbamate from plasma, exceeding 97% in one study and being at least 95% in another.[1] This method is often favored for its simplicity and high-throughput capabilities.
-
Solid-Phase Extraction (SPE) provides a high recovery of 89.4% and is known for producing cleaner extracts compared to PPT, which can be advantageous for minimizing matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) , while a classic and effective technique, showed a lower mean absolute recovery of 75.2% for Felbamate in the cited study. Notably, the recovery of the internal standard, primidone, was very similar at 74.7%, highlighting the parallel extraction behavior of the analyte and a structurally similar internal standard.
Alternative Internal Standards for Felbamate Analysis
Besides the ideal stable isotope-labeled this compound, several other compounds have been successfully employed as internal standards for the quantification of Felbamate. The choice of internal standard is critical and should ideally have physicochemical properties similar to the analyte.
| Internal Standard | Rationale for Use | Reported Recovery (%) |
| Primidone | Structurally similar antiepileptic drug | 74.7% |
| Carisoprodol | Structurally related muscle relaxant | Not explicitly reported, but analyte recovery was >97% |
| Alphenal | Barbiturate derivative | Not reported, but analyte recovery was 98% |
| 2-methyl-2-phenyl-1,3-propanediol dicarbamate | A close structural analog of Felbamate | Not explicitly reported, but analyte recovery was ≥95% |
| Methyl felbamate | A derivative of Felbamate | Not explicitly reported, but analyte recovery was 89.4% |
The consistent recovery between Felbamate and primidone in the LLE experiment underscores the importance of selecting an internal standard that behaves similarly during the extraction process. As a deuterated analog, this compound is expected to exhibit the most comparable extraction behavior to Felbamate, leading to the most accurate and precise quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these techniques in your own laboratory.
Protein Precipitation (PPT) Protocol
This protocol is based on a method reporting over 97% recovery of Felbamate from plasma.
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution (e.g., this compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a study reporting a 75.2% recovery of Felbamate from human plasma.
-
Sample Preparation: To 200 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Extraction: Add 1 mL of dichloromethane as the extraction solvent.
-
Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a phosphate buffer or mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general representation of a method that can achieve high recovery for Felbamate.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Visualizing the Experimental Workflow
To further clarify the logical flow of assessing analyte recovery, the following diagram illustrates a typical experimental workflow.
Logical Pathway for Method Selection
The decision to use a particular extraction technique often involves a trade-off between recovery, sample cleanliness, and throughput. The following diagram illustrates a simplified decision-making process.
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Felbamate-d4 and Felbamate-d5 as Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the anti-epileptic drug Felbamate using mass spectrometry-based methods, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated analogs of the analyte are frequently employed. This guide provides a comparative overview of Felbamate-d4 and Felbamate-d5 as internal standards, supported by established principles of bioanalytical method validation.
The Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls. The primary purpose of an IS is to correct for variations that may occur during sample preparation, chromatography, and ionization, thereby ensuring the robustness and reliability of the analytical method. An ideal SIL internal standard, such as a deuterated analog, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
Performance Comparison: Felbamate-d4 vs. This compound
While no direct head-to-head experimental comparison of Felbamate-d4 and this compound has been published, a comparative assessment can be made based on the general principles of using deuterated internal standards. The key difference lies in the number of deuterium atoms, which influences the mass difference with the analyte and can have subtle effects on chromatographic behavior and mass spectrometric response.
A greater mass difference, as with this compound, can be advantageous in minimizing potential cross-talk between the analyte and the internal standard signals in the mass spectrometer. Cross-talk can occur if the isotopic peaks of the analyte overlap with the signal of the internal standard. However, a higher degree of deuteration can sometimes lead to a slight shift in retention time (isotopic effect), which may result in the internal standard not perfectly co-eluting with the analyte. This could potentially compromise its ability to compensate for matrix effects that are highly time-dependent.
Felbamate-d4, with a smaller mass difference, is less likely to exhibit a significant chromatographic shift.[1] The choice between the two often comes down to empirical testing during method development to determine which provides better precision, accuracy, and overall assay performance.
The following table summarizes the expected performance characteristics for Felbamate-d4 and this compound based on typical validation parameters for bioanalytical methods. The data presented is hypothetical and serves as a guideline for what to assess during method validation.
| Performance Parameter | Felbamate-d4 (Expected) | This compound (Expected) | Rationale |
| Mass Difference (vs. Felbamate) | +4 Da | +5 Da | A higher mass difference can reduce the risk of isotopic interference from the analyte. |
| Chromatographic Retention Time | Expected to be very close to Felbamate | May exhibit a slight shift compared to Felbamate | Higher deuteration can sometimes lead to a small change in retention time (isotopic effect). |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Both should provide high accuracy if they effectively compensate for variability. |
| Precision (% CV) | ≤15% | ≤15% | Both should yield high precision. Minor differences may be observed depending on co-elution and matrix effects. |
| Matrix Effect | Should effectively compensate | Should effectively compensate | The degree of compensation may vary slightly depending on the extent of co-elution. |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | Both are expected to have similar extraction behavior to Felbamate. |
| Risk of Cross-Talk | Low | Very Low | The greater mass separation of this compound further reduces the potential for isotopic overlap. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Felbamate in biological matrices. Below is a detailed experimental protocol for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard.
Sample Preparation: Protein Precipitation
This method is often chosen for its simplicity and high-throughput nature.
-
Spiking: To 100 µL of the biological matrix (e.g., human plasma), add 10 µL of the internal standard working solution (e.g., Felbamate-d4 or this compound at 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Felbamate and the internal standard.
-
Felbamate: m/z 239.1 → 179.1 (hypothetical transition, to be optimized).
-
Felbamate-d4: m/z 243.1 → 183.1 (hypothetical transition, to be optimized).
-
This compound: m/z 244.1 → 184.1 (hypothetical transition, to be optimized).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the comparative study and validation of Felbamate-d4 and this compound as internal standards.
Conclusion
Both Felbamate-d4 and this compound are expected to be suitable internal standards for the quantification of Felbamate in biological matrices. The choice between them should be based on empirical data obtained during method development and validation. A thorough validation process, assessing parameters such as accuracy, precision, selectivity, and matrix effects, is crucial to ensure the reliability of the chosen internal standard and the overall bioanalytical method. The protocols and workflows provided in this guide offer a comprehensive framework for conducting such a comparative evaluation.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Felbamate-d5
Essential protocols for the safe handling and disposal of Felbamate-d5 are outlined below, providing researchers, scientists, and drug development professionals with immediate, actionable guidance. This document details necessary personal protective equipment (PPE), operational procedures, and waste management strategies to ensure a secure laboratory environment.
Quantitative Exposure and Toxicity Data
Due to the absence of an established Occupational Exposure Limit (OEL) for Felbamate or its deuterated analogs, a control banding approach is recommended based on available toxicity data. Control banding is a method of assigning a compound to a hazard category and defining a corresponding set of control measures.
| Parameter | Value | Species | Source |
| LD50 (Oral) | >5000 mg/kg | Rat | [1][2][3] |
| Recommended Control Band | 2 | - | |
| Occupational Exposure Band (OEB) | C | - | |
| Control Target Range | 10 - 100 µg/m³ | - |
Note: The recommended Control Band and Occupational Exposure Band (OEB) are determined based on the high oral LD50 value, which suggests low acute toxicity. However, given its pharmacological activity, a conservative approach to handling is warranted.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense for laboratory personnel. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended when handling powders outside of a containment system. | Minimizes inhalation of airborne particles. |
| Body Protection | A dedicated laboratory coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following step-by-step guide details the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Before beginning work, ensure the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
-
Weigh the smallest quantity of material necessary for the experiment.
2. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Keep containers closed when not in use.
3. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Dispose of disposable items in the designated waste stream.
-
Wash hands thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential to protect personnel and the environment. All waste generated from handling this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been generated.
Caption: Workflow for handling this compound.
Caption: Decision-making for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
